molecular formula C17H20N4S B602520 Olanzapine-d3 CAS No. 786686-79-1

Olanzapine-d3

カタログ番号: B602520
CAS番号: 786686-79-1
分子量: 315.5 g/mol
InChIキー: KVWDHTXUZHCGIO-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Olanzapine-d3 is a deuterium-labeled analog of the atypical antipsychotic olanzapine, serving as a critical internal standard in quantitative bioanalysis. Its primary research application is in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the precise quantification of native olanzapine in biological matrices such as plasma, serum, and brain tissue. By correcting for variability in sample preparation and ionization efficiency, this compound enables highly accurate and reliable data in pharmacokinetic studies, bioavailability assessments, and metabolic stability investigations. The research value of this compound is rooted in the complex pharmacology of its parent molecule. Olanzapine exerts its therapeutic effects primarily through antagonism at dopamine (D1-D4) and serotonin (5-HT2A/2C) receptors in the brain . It is extensively metabolized in the liver, largely via the cytochrome P450 system (primarily CYP1A2), and understanding its metabolic profile is essential . The use of a stable isotope-labeled internal standard like this compound is therefore indispensable for generating valid analytical results, as it co-elutes with the analyte of interest while providing a distinct mass signature for detection. Researchers utilize this compound to support drug development and clinical monitoring, particularly given olanzapine's narrow therapeutic window and the need to manage its significant adverse effects, such as weight gain and metabolic dysregulation . This compound is intended for use in method development, validation, and quality control (QC) procedures to ensure regulatory compliance in bioanalytical workflows.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWDHTXUZHCGIO-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662160
Record name 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786686-79-1
Record name 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Purification of Olanzapine-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Olanzapine-d3, a deuterated analog of the atypical antipsychotic drug Olanzapine. This stable isotope-labeled compound is an essential tool for researchers, particularly as an internal standard in quantitative bioanalytical assays, such as pharmacokinetic and metabolic studies. This document provides detailed experimental protocols, quantitative data, and visual workflows to support its application in a research setting.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-methylation of its precursor, N-desmethylolanzapine, using a deuterated methylating agent. This method offers a direct and efficient route to introduce the deuterium label at a specific and stable position on the molecule.

Synthetic Pathway

The reaction proceeds via a nucleophilic substitution where the secondary amine of the piperazine ring on N-desmethylolanzapine attacks the deuterated methyl group of the methylating agent, typically deuterated methyl iodide (CD3I).

G cluster_reactants Reactants cluster_product Product N-desmethylolanzapine N-desmethylolanzapine Reaction N-methylation N-desmethylolanzapine->Reaction CD3I Deuterated Methyl Iodide (CD3I) CD3I->Reaction This compound This compound Reaction->this compound Base (e.g., K2CO3) Solvent (e.g., Methanol)

Synthesis of this compound via N-methylation.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Olanzapine.[1]

Materials:

  • N-desmethylolanzapine

  • Deuterated methyl iodide (CD3I)

  • Potassium carbonate (K2CO3)

  • Methanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve N-desmethylolanzapine (1 equivalent) in methanol.

  • Add potassium carbonate (3 equivalents) to the solution.

  • While stirring, add deuterated methyl iodide (1 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, add distilled water to the reaction mixture.

  • Cool the mixture in an ice bath to precipitate the crude this compound.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the crude product under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on the synthesis of its non-deuterated analog.[2]

ParameterValue
Reactants
N-desmethylolanzapine1 equivalent
Deuterated Methyl Iodide (CD3I)1 equivalent
Potassium Carbonate (K2CO3)3 equivalents
Reaction Conditions
SolventMethanol
TemperatureRoom Temperature
Reaction Time8 hours
Product
Expected Yield~75%
Expected Purity (crude)>95% (by HPLC)

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is an effective method for obtaining high-purity this compound for research use.

Purification Workflow

The purification process involves dissolving the crude product, separating it on a preparative HPLC column, collecting the fraction containing this compound, and then removing the solvent to obtain the pure compound.

G Crude_Olanzapine_d3 Crude this compound Dissolution Dissolve in Mobile Phase Crude_Olanzapine_d3->Dissolution Prep_HPLC Preparative HPLC Separation Dissolution->Prep_HPLC Fraction_Collection Collect this compound Fraction Prep_HPLC->Fraction_Collection Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Fraction_Collection->Solvent_Removal Pure_Olanzapine_d3 Pure this compound Solvent_Removal->Pure_Olanzapine_d3

Purification workflow for this compound.
Experimental Protocol: Preparative HPLC Purification

This protocol provides a general framework for the purification of this compound. Optimization of the mobile phase and gradient may be required.[3][4]

Materials and Equipment:

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Prepare the mobile phase:

    • Mobile Phase A: 0.2 M ammonium acetate in water (pH adjusted to 4.5).

    • Mobile Phase B: Acetonitrile.

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase composition.

  • Set up the preparative HPLC system with a suitable C18 column.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the dissolved crude product onto the column.

  • Run a gradient elution to separate the components. A typical gradient might be from 20% to 80% Mobile Phase B over 30 minutes.

  • Monitor the elution profile using a UV detector at 254 nm.

  • Collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions and remove the solvent using a rotary evaporator.

  • Dry the purified this compound under high vacuum.

Purity and Characterization Data

The purity of the final product should be assessed by analytical HPLC and its identity confirmed by mass spectrometry and NMR.

ParameterSpecification
Purity (by analytical HPLC) >99%
Mass Spectrometry
Expected [M+H]+m/z 316.2
Nuclear Magnetic Resonance (NMR)
1H NMRConsistent with Olanzapine structure, with absence of N-methyl proton signal and presence of appropriate aromatic and aliphatic protons.
2H NMRSignal corresponding to the deuterated methyl group.

Application in Research: Pharmacokinetic Studies

This compound is widely used as an internal standard for the quantification of Olanzapine in biological matrices (e.g., plasma, serum) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]

LC-MS/MS Analysis Workflow

The following diagram illustrates the typical workflow for a pharmacokinetic study using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike_IS Spike with this compound (Internal Standard) Biological_Sample->Spike_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporate and Reconstitute Extraction->Evaporation LC_Separation HPLC Separation (C18 column) Evaporation->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Workflow for Olanzapine quantification using this compound.
Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a general procedure for the analysis of Olanzapine in plasma samples.

Materials and Equipment:

  • Plasma samples

  • This compound internal standard solution

  • Acetonitrile

  • Formic acid

  • HPLC system coupled to a tandem mass spectrometer

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the samples.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatography:

      • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: 0.4 mL/min.

      • Gradient: A suitable gradient to separate Olanzapine from endogenous interferences.

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the transitions specified in the table below.

Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.1256.1
This compound (Internal Standard)316.1256.1

This comprehensive guide provides the necessary information for the synthesis, purification, and application of this compound in a research context. The provided protocols and data serve as a valuable resource for scientists and researchers in the field of drug development and analysis.

References

A Technical Guide to the Physical and Chemical Characteristics of Deuterated Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of deuterated olanzapine. Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed to alter the pharmacokinetic properties of a drug, potentially leading to an improved therapeutic profile. This document collates available data on the physicochemical properties, synthesis, and analytical characterization of deuterated olanzapine, alongside relevant experimental protocols and a discussion of its pharmacological context. While comprehensive comparative data between deuterated and non-deuterated olanzapine is limited in publicly available literature, this guide synthesizes the existing information to serve as a valuable resource for researchers and developers in the pharmaceutical sciences.

Introduction

Olanzapine, a thienobenzodiazepine derivative, is a cornerstone in the management of psychotic disorders. Its therapeutic efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1] As with many pharmaceuticals, olanzapine undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6.[2] This metabolism can lead to variability in patient response and potential side effects.

Deuteration of pharmaceuticals is a promising approach to modify a drug's metabolic profile. The substitution of hydrogen with deuterium, a stable isotope of hydrogen, forms a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[3] Consequently, deuterated compounds may exhibit a longer half-life, reduced metabolic clearance, and potentially an altered side-effect profile. Several deuterated drugs have been developed and one has received regulatory approval, demonstrating the clinical viability of this strategy.[4]

This guide focuses on the physical and chemical characteristics of deuterated olanzapine, providing a foundation for further research and development in this area.

Physicochemical Properties

General Properties

The following table outlines the basic chemical properties of olanzapine and its deuterated forms, olanzapine-d3 and olanzapine-d8. The deuterated analogs are commercially available and are often used as internal standards in analytical methods.[5][6]

PropertyOlanzapineThis compoundOlanzapine-d8
Chemical Structure 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][7][8]benzodiazepine2-methyl-4-(4-(methyl-d3)-1-piperazinyl)-10H-thieno[2,3-b][7][8]benzodiazepine2-methyl-4-(4-methyl-1-piperazinyl-d8)-10H-thieno[2,3-b][7][8]benzodiazepine
Molecular Formula C₁₇H₂₀N₄SC₁₇H₁₇D₃N₄SC₁₇H₁₂D₈N₄S
Molecular Weight 312.43 g/mol [9]315.45 g/mol 320.49 g/mol [5]
CAS Number 132539-06-1[9]132539-06-1 (unlabeled)1093380-13-2[5]
Melting Point

The melting point is a critical parameter for the identification and purity assessment of a solid-state substance. Specific melting point data for deuterated olanzapine is not available in the reviewed literature. However, it is generally expected that the melting point of a deuterated compound will be very similar to its non-deuterated counterpart.

CompoundMelting Point (°C)
Olanzapine 195[9]
Deuterated Olanzapine Data not available
pKa

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and influences its solubility and absorption characteristics. The pKa values of deuterated compounds are generally very close to their non-deuterated analogs. Specific pKa data for deuterated olanzapine has not been found in the literature.

CompoundpKa
Olanzapine 5.0 and 7.4[10]
Deuterated Olanzapine Data not available
Solubility

Solubility is a key determinant of a drug's bioavailability. Olanzapine is known to be poorly soluble in water.[11] Limited solubility data for deuterated olanzapine is available from commercial suppliers.

SolventOlanzapine SolubilityOlanzapine-d8 Solubility
Water Practically insolubleData not available
DMSO Data not availableSoluble to 100 mM[5]
1 eq. HCl Data not availableSoluble to 100 mM[5]

Note: Comprehensive comparative solubility data in a range of solvents is not available.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Olanzapine is known to exhibit extensive polymorphism, which can impact its stability and dissolution properties. The influence of deuteration on the polymorphic behavior of olanzapine has not been reported in the available literature.

Synthesis of Deuterated Olanzapine

While a specific, detailed experimental protocol for the synthesis of deuterated olanzapine is not publicly available, a plausible synthetic route can be inferred from the known synthesis of olanzapine and general deuteration techniques. The synthesis of olanzapine typically involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][7][8]benzodiazepine with N-methylpiperazine.[12]

For the synthesis of This compound , where the methyl group on the piperazine ring is deuterated, a deuterated methylating agent would be used in the final step of the synthesis of N-methylpiperazine or in a direct methylation of a piperazine precursor.

For the synthesis of olanzapine-d8 , where the piperazine ring hydrogens are replaced with deuterium, a deuterated piperazine starting material would be required.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Proposed Synthesis of Deuterated Olanzapine Start Starting Materials Deuterated_Piperazine Deuterated Piperazine (e.g., Piperazine-d8) Start->Deuterated_Piperazine Intermediate_A 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine Start->Intermediate_A Condensation Condensation Reaction Deuterated_Piperazine->Condensation Intermediate_A->Condensation Deuterated_Olanzapine Deuterated Olanzapine Condensation->Deuterated_Olanzapine Purification Purification Deuterated_Olanzapine->Purification

Proposed synthetic workflow for deuterated olanzapine.

Spectroscopic and Analytical Characterization

The characterization of deuterated olanzapine relies on standard analytical techniques, with particular attention to confirming the location and extent of deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for confirming the absence of proton signals at the sites of deuteration. For this compound, the singlet corresponding to the N-methyl protons would be absent. For olanzapine-d8, the signals corresponding to the piperazine ring protons would be absent. ²H (Deuterium) NMR would show signals at the chemical shifts corresponding to the deuterated positions.

Specific NMR spectra for deuterated olanzapine are not available in the public literature.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the deuterated compound. The molecular ion peak will be shifted by the number of deuterium atoms incorporated. For this compound, the molecular weight increases by approximately 3 Da, and for olanzapine-d8, by approximately 8 Da. Tandem mass spectrometry (MS/MS) can provide structural information and confirm the location of the deuterium atoms by analyzing the fragmentation pattern.

A reported LC-MS/MS method for the quantification of olanzapine uses this compound as an internal standard with the following mass transition:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Olanzapine 313.2256.1
This compound 316.2256.1

This data is from a bioanalytical method and represents a key analytical parameter for deuterated olanzapine.[13]

Infrared (IR) Spectroscopy

IR spectroscopy can show subtle changes upon deuteration. The C-D stretching vibrations appear at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (around 2800-3000 cm⁻¹). This shift can be used to confirm the presence of deuterium in the molecule.

Specific IR spectra for deuterated olanzapine are not available in the public literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of deuterated olanzapine. These are generalized protocols based on standard pharmaceutical analysis techniques.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of a solid sample.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[14]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.[14]

  • Perform the determination in triplicate for accuracy.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Apparatus:

  • Potentiometer with a pH electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

Reagents:

  • Deuterated olanzapine sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) solution (for maintaining ionic strength)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a known amount of the deuterated olanzapine and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent if necessary).

  • Add a known volume of standardized HCl to protonate the basic sites of the molecule.

  • Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

  • Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration until the pH has passed through the equivalence point(s).

  • Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or the inflection point(s) of the titration curve.[7]

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in a specific solvent.

Apparatus:

  • Shake-flask or orbital shaker with temperature control

  • Volumetric flasks

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the deuterated olanzapine to a known volume of the solvent in a flask.

  • Seal the flask and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • The calculated concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.[15]

Signaling Pathways and Mechanism of Action

Olanzapine's therapeutic effects are primarily mediated through its antagonist activity at dopamine and serotonin receptors. The deuteration of olanzapine is not expected to alter its fundamental mechanism of action at the receptor level, as receptor binding is primarily governed by the molecule's shape and electronic properties, which are minimally affected by isotopic substitution. However, the altered pharmacokinetics of deuterated olanzapine could influence the duration and intensity of receptor engagement.

The primary signaling pathways affected by olanzapine include:

  • Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, this action is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[16]

  • Serotonin 5-HT2A Receptor Antagonism: In the mesocortical pathway, this action is believed to increase dopamine release, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia.[16]

The metabolic pathways of olanzapine are also relevant, as deuteration directly targets these processes. Olanzapine is metabolized via several pathways, including N-demethylation and aromatic hydroxylation, primarily by CYP1A2 and to a lesser extent by CYP2D6.[2]

G cluster_pathway Simplified Olanzapine Signaling and Metabolism Olanzapine Olanzapine / Deuterated Olanzapine D2_Receptor Dopamine D2 Receptor Olanzapine->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Olanzapine->HT2A_Receptor Antagonism Metabolism Metabolism (CYP1A2, CYP2D6) Olanzapine->Metabolism Slower for Deuterated Version Therapeutic_Effects Therapeutic Effects (Antipsychotic Action) D2_Receptor->Therapeutic_Effects HT2A_Receptor->Therapeutic_Effects Metabolites Inactive Metabolites Metabolism->Metabolites

Simplified diagram of olanzapine's mechanism and metabolism.

Conclusion

Deuterated olanzapine represents a promising area of research for improving the treatment of psychotic disorders. While a comprehensive public dataset comparing the physicochemical properties of deuterated and non-deuterated olanzapine is currently lacking, this guide provides a foundational understanding based on available information and established scientific principles. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Further investigation into the synthesis, characterization, and in vivo performance of deuterated olanzapine is warranted to fully elucidate its potential therapeutic advantages. The continued exploration of deuterated pharmaceuticals holds significant promise for the development of safer and more effective medicines.

References

In Vitro Receptor Binding Profile of Olanzapine-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding profile of Olanzapine-d3. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and neuroscience. The data and protocols presented herein are based on established methodologies for Olanzapine, as the deuteration in this compound is not expected to alter its receptor binding affinities.

Introduction

Olanzapine is an atypical antipsychotic medication that exhibits a complex pharmacology, characterized by its interaction with a wide range of neurotransmitter receptors.[1] Its therapeutic efficacy is believed to stem from its antagonist activity at dopamine and serotonin receptors. This compound is a deuterated analog of Olanzapine, often used as an internal standard in analytical studies. This guide focuses on the in vitro receptor binding characteristics of this compound, providing quantitative data, detailed experimental procedures, and visual representations of associated signaling pathways.

Receptor Binding Affinity of Olanzapine

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of Olanzapine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor FamilyReceptor SubtypeKi (nM)
Dopamine D122
D211
D349
D427
D544
Serotonin 5-HT1A1330
5-HT1B360
5-HT1D700
5-HT1E1000
5-HT2A4
5-HT2C11
5-HT3146
5-HT610
5-HT7100
Muscarinic M12.5
M218
M325
M41.9
M55.6
Adrenergic α119
α2230
β>10000
Histamine H17

Experimental Protocols: Radioligand Binding Assays

The binding affinities presented above are typically determined using competitive radioligand binding assays. Below are generalized protocols for assessing binding to dopamine D2 and serotonin 5-HT2A receptors, two primary targets of Olanzapine.

Dopamine D2 Receptor Binding Assay

This protocol outlines a competitive binding assay using a radiolabeled ligand to determine the affinity of a test compound for the dopamine D2 receptor.

Materials and Reagents:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D2 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a potent D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the D2 receptor.

    • Homogenize cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh assay buffer and resuspend. Determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive binding assay to measure the affinity of a test compound for the serotonin 5-HT2A receptor.

Materials and Reagents:

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin or [³H]-Spiperone (selective 5-HT2A antagonists).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a potent 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin or spiperone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% PEI.

  • Scintillation Cocktail and Counter.

Procedure: The procedure for the 5-HT2A receptor binding assay is analogous to the D2 receptor assay, with the substitution of the specific radioligand and non-specific binding control for the 5-HT2A receptor. The incubation times and buffer compositions may be optimized for the specific receptor and radioligand used.

Signaling Pathways

Olanzapine's pharmacological effects are mediated through its interaction with the signaling pathways of its target receptors. Below are diagrams illustrating the canonical signaling pathways for the D1-like, D2-like, and 5-HT2A receptors.

D1_like_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Binds Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates

D1-like Receptor Signaling Pathway

D2_like_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Binds Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Downstream Downstream Effects (e.g., Ion Channel Modulation) Gi->Downstream Modulates cAMP cAMP AC->cAMP Reduced Conversion of ATP to SHT2A_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) SHT2AR 5-HT2A Receptor Serotonin->SHT2AR Binds Gq Gαq/11 SHT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects PKC->Downstream Phosphorylates

References

The Use of Olanzapine-d3 as a Stable Isotope-Labeled Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Olanzapine-d3 and its application as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of olanzapine in biological matrices. This guide is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications.

Introduction to Olanzapine and the Role of Internal Standards

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Accurate and precise quantification of olanzapine in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring to ensure efficacy and minimize adverse effects.

In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis. This compound is chemically identical to olanzapine, but a few of its hydrogen atoms have been replaced with deuterium. This results in a compound with a higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer, while exhibiting nearly identical physicochemical properties, such as extraction recovery and chromatographic retention time.[2]

Physicochemical Properties of Olanzapine and this compound

A summary of the key physicochemical properties of olanzapine and its deuterated analog, this compound, is presented in Table 1.

PropertyOlanzapineThis compoundReference(s)
Chemical Name 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine2-methyl-4-(4-(methyl-d3)piperazin-1-yl)-10H-benzo[b]thieno[2,3-e][3][5]diazepine[2][6]
CAS Number 132539-06-1786686-79-1[2][7]
Molecular Formula C₁₇H₂₀N₄SC₁₇H₁₇D₃N₄S[2][7]
Molecular Weight 312.43 g/mol 315.45 g/mol [2][7]

Experimental Protocols for Bioanalysis

The following sections detail a typical experimental workflow for the quantification of olanzapine in human plasma or serum using this compound as an internal standard. This protocol is a composite of methodologies reported in the scientific literature.

Sample Preparation

The goal of sample preparation is to extract olanzapine and this compound from the biological matrix and remove potential interferences. Two common methods are protein precipitation and solid-phase extraction (SPE).

3.1.1. Protein Precipitation

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., at a concentration of 800 nM).

  • Add 300 µL of acetonitrile containing an acid (e.g., 0.1% formic acid) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation, which can be beneficial for reducing matrix effects.

  • To 200 µL of plasma, add the internal standard solution (this compound).

  • Pre-condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the analyte and internal standard with 1 mL of an appropriate organic solvent, such as methanol or acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for injection into the LC-MS/MS system.[8]

Liquid Chromatography

The chromatographic separation is typically performed using a reversed-phase column.

ParameterTypical ConditionsReference(s)
LC System Agilent 1200 Series or equivalent[8]
Column Waters XBridge C18 (100 mm x 2.1 mm, 3.5 µm) or equivalent[9]
Mobile Phase A 0.1% Formic acid in water or Ammonium buffer (pH 8)[1][9]
Mobile Phase B Acetonitrile or Methanol[1][4]
Elution Mode Isocratic or Gradient[1][4]
Flow Rate 0.2 - 0.5 mL/min[4][7]
Column Temperature 30 - 40 °C[7]
Injection Volume 5 - 20 µL[10]
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is commonly used for quantification.

ParameterTypical SettingReference(s)
Mass Spectrometer Agilent 6470A Triple Quadrupole or equivalent[11]
Ionization Mode Electrospray Ionization (ESI), Positive[11]
MRM Transitions See Table 3
Capillary Voltage 3.0 - 4.0 kV[7]
Source Temperature 120 - 150 °C[7]
Desolvation Gas Temperature 300 - 350 °C[7]
Collision Gas Nitrogen or Argon
Quantitative Data and Method Validation Parameters

The following tables summarize key quantitative parameters for the analysis of olanzapine using this compound as an internal standard.

Table 3: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference(s)
Olanzapine313.1256.120-30[1][4]
Olanzapine313.1198.0-[4]
This compound 316.1 256.1 20-30 [4]

Table 4: Method Validation Parameters

ParameterTypical Range/ValueReference(s)
Linearity Range 0.1 - 500 ng/mL[4][12]
Correlation Coefficient (r²) > 0.99[4][12]
Lower Limit of Quantification (LLOQ) 0.1 - 5 ng/mL[4][7]
Intra- and Inter-day Precision (%CV) < 15%[1][4]
Accuracy (%Bias) Within ±15%[1][4]
Recovery > 80%[4]

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the bioanalysis of olanzapine and its underlying signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma/Serum) add_is Add this compound (Internal Standard) start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip Method 1 spe Solid-Phase Extraction (SPE) add_is->spe Method 2 centrifuge Centrifugation protein_precip->centrifuge evap_reconstitute Evaporation & Reconstitution spe->evap_reconstitute lc Liquid Chromatography (Separation) centrifuge->lc evap_reconstitute->lc ms Mass Spectrometry (Detection - MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Olanzapine calibration->quantification

Fig. 1: General experimental workflow for olanzapine quantification.

Signaling Pathways Associated with Olanzapine's Mechanism of Action

Olanzapine exerts its therapeutic effects by modulating multiple neurotransmitter systems, primarily through its antagonist activity at dopamine and serotonin receptors. Its downstream effects involve complex intracellular signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for neuronal survival, neuroplasticity, and inflammatory responses.[5][13]

signaling_pathway cluster_olanzapine Olanzapine Action cluster_pi3k_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway olanzapine Olanzapine receptors Dopamine & Serotonin Receptors olanzapine->receptors Antagonism pi3k PI3K receptors->pi3k Modulates ras Ras receptors->ras Modulates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival mtor->cell_survival Promotes neuroprotection Neuroprotection mtor->neuroprotection Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk neuroplasticity Neuroplasticity erk->neuroplasticity Regulates inflammation_regulation Inflammation Regulation erk->inflammation_regulation Regulates

Fig. 2: Olanzapine's modulation of PI3K/Akt and MAPK signaling pathways.

Synthesis of Olanzapine

While the specific synthesis of this compound is not widely published in detail, it would likely follow a similar synthetic route to unlabeled olanzapine, utilizing a deuterated starting material, such as N-methyl-d3-piperazine. A common synthesis of olanzapine involves the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][3][4]benzodiazepine with N-methylpiperazine.

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product reactant1 4-amino-2-methyl-10H-thieno- [2,3-b][1,5]benzodiazepine condensation Condensation Reaction (in alcoholic solvent) reactant1->condensation reactant2 N-methylpiperazine reactant2->condensation product Olanzapine condensation->product

References

A Technical Guide to High-Purity Olanzapine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on commercially available sources of high-purity Olanzapine-d3. It includes a comparative analysis of supplier specifications, detailed experimental protocols for its use as an internal standard, and an overview of the signaling pathways of Olanzapine to provide context for its application in research.

Commercially Available Sources of High-Purity this compound

This compound, a deuterated analog of the atypical antipsychotic olanzapine, is a critical tool for researchers, particularly in pharmacokinetic and bioanalytical studies. Its use as an internal standard in mass spectrometry-based quantification methods ensures high accuracy and precision. Several reputable suppliers offer high-purity this compound for research purposes. The following tables summarize the available quantitative data from various commercial sources.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityIsotopic Purity
LGC Standards This compoundO253752786686-79-1C₁₇H₁₇D₃N₄S315.4599.78% (HPLC)[1]98.8% (d₀=0.00%, d₁=0.12%, d₂=3.42%, d₃=96.47%)[1]
MedChemExpress This compoundHY-14541S786686-79-1C₁₇H₁₇D₃N₄S315.4599.09%Not specified
Daicel Pharma This compoundDCTI-A-000041786686-79-1C₁₇H₁₇D₃N₄S315.45High Purity (CoA available)[2]Deuterium-labeled standard (CoA available)[2]
Simson Pharma This compound---786686-79-1C₁₇H₁₇D₃N₄S---High Quality (CoA available)---
Veeprho This compoundDVE001051786686-79-1C₁₇H₁₇D₃N₄S315.45High Quality (CoA available)[3]Deuterium-labeled analog[3]
Cayman Chemical Olanzapine-d8119371093380-13-2C₁₇H₁₂D₈N₄S320.5≥98%≥99% deuterated forms (d₁-d₈)

Note: While some suppliers like Daicel Pharma, Simson Pharma, and Veeprho state that a Certificate of Analysis (CoA) with detailed purity and isotopic enrichment data is available, this information was not publicly accessible and would likely require a direct inquiry or purchase.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of olanzapine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

  • Materials:

    • Human plasma or serum samples

    • This compound internal standard solution (in methanol)

    • Acetonitrile (ACN) with 0.1% formic acid (precipitation solvent)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add a specific amount of this compound internal standard solution.

    • Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and inject a portion into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE)

This method provides a cleaner sample extract compared to protein precipitation, reducing matrix effects.

  • Materials:

    • Human plasma or serum samples

    • This compound internal standard solution

    • SPE cartridges (e.g., Oasis HLB)

    • Methanol (conditioning and elution solvent)

    • Water (equilibration and wash solvent)

    • SPE vacuum manifold

    • Evaporator (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., mobile phase)

  • Protocol:

    • Add this compound internal standard to the plasma or serum sample.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma/serum sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Elute the analyte and internal standard with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[4][5]

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., Waters XBridge C18, ACE C18).

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions:

      • Olanzapine: m/z 313.2 → 256.1[6]

      • This compound: m/z 316.2 → 256.1[6]

    • Instrument parameters such as collision energy and declustering potential should be optimized for the specific mass spectrometer being used.

Signaling Pathways of Olanzapine

Olanzapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Understanding these pathways is crucial for research into its mechanism of action and the development of novel therapeutics.

Olanzapine's Interaction with the Dopamine D2 Receptor

Olanzapine acts as an antagonist at the dopamine D2 receptor. In conditions like schizophrenia, an overactivity of the mesolimbic dopamine pathway is hypothesized to contribute to positive symptoms. By blocking D2 receptors, olanzapine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.

Olanzapine_D2_Pathway Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Olanzapine's antagonistic action on the Dopamine D2 receptor pathway.
Olanzapine's Interaction with the Serotonin 5-HT2A Receptor and JAK-STAT Pathway

Olanzapine is also a potent antagonist of the serotonin 5-HT2A receptor. This action is thought to contribute to its efficacy against negative symptoms of schizophrenia and its lower incidence of extrapyramidal side effects compared to typical antipsychotics. Chronic administration of olanzapine can lead to desensitization of the 5-HT2A receptor signaling pathway, a process that involves the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[7][8] Olanzapine antagonism at the 5-HT2A receptor, which is coupled to Gq/11 proteins, leads to the activation of the JAK2-STAT3 pathway.[7] This results in the translocation of phosphorylated STAT3 to the nucleus, where it can modulate the expression of genes, including regulators of G-protein signaling (RGS), which in turn can dampen the initial G-protein signal.[7][9]

Olanzapine_5HT2A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Olanzapine Olanzapine Receptor 5-HT2A Receptor Olanzapine->Receptor Antagonism Gq11 Gq/11 Receptor->Gq11 Activation JAK2_inactive JAK2 Receptor->JAK2_inactive Association PLC Phospholipase C Gq11->PLC Activation JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Gene Gene Expression (e.g., RGS) STAT3_dimer->Gene Translocation & Transcription Regulation

Olanzapine's influence on the 5-HT2A receptor and the JAK-STAT signaling pathway.

This technical guide provides a foundational understanding of high-purity this compound for research applications. For specific applications and troubleshooting, consulting the manufacturer's documentation and relevant scientific literature is recommended.

References

Olanzapine-d3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a technical overview of Olanzapine-d3, including its core properties, mechanism of action, and detailed experimental protocols for its application.

Core Properties of this compound

This compound is the deuterated analog of Olanzapine, an atypical antipsychotic medication. The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an ideal internal standard for quantitative bioanalytical assays.

PropertyValueReference
CAS Number 786686-79-1[1]
Molecular Formula C₁₇H₁₇D₃N₄S[1]
Molecular Weight Approximately 315.45 g/mol [2]
Appearance Yellow to Brown Solid[1]

Mechanism of Action and Signaling Pathways

Olanzapine, and by extension this compound, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems in the brain. It is a potent antagonist with high affinity for dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT₂ₐ, 5-HT₂𝒸, 5-HT₃, 5-HT₆) receptors.[3] Its efficacy in treating the positive symptoms of schizophrenia is primarily attributed to its blockade of D₂ receptors in the mesolimbic pathway.[1][4] The antagonism of 5-HT₂ₐ receptors is thought to contribute to its efficacy against negative symptoms and to mitigate some of the extrapyramidal side effects associated with D₂ blockade.[3][4]

Recent studies suggest that olanzapine's therapeutic action may also involve the modulation of intracellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for neuroplasticity and cell survival.[2]

cluster_0 Olanzapine cluster_1 Receptor Targets cluster_2 Downstream Effects Olanzapine Olanzapine D2R Dopamine D2 Receptor Olanzapine->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Olanzapine->HT2AR Antagonism Positive_Symptoms Alleviation of Positive Symptoms D2R->Positive_Symptoms Blockade leads to Negative_Symptoms Improvement of Negative Symptoms HT2AR->Negative_Symptoms Blockade contributes to EPS Reduced Extrapyramidal Side Effects HT2AR->EPS Blockade mitigates

Simplified Mechanism of Action of Olanzapine.

Experimental Protocols

This compound is predominantly utilized as an internal standard in pharmacokinetic and bioequivalence studies for the accurate quantification of olanzapine in biological matrices. The following provides a detailed methodology for a typical LC-MS/MS assay.

Quantification of Olanzapine in Human Plasma using LC-MS/MS

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration typically 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[5]

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Olanzapine: Q1 m/z 313.2 -> Q3 m/z 256.1

    • This compound: Q1 m/z 316.2 -> Q3 m/z 259.1

3. Data Analysis:

  • Quantification is achieved by calculating the peak area ratio of the analyte (Olanzapine) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.

  • The concentration of olanzapine in the unknown samples is then determined from the calibration curve.

Plasma Plasma Sample (+ this compound IS) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Analysis (Peak Area Ratio) LC_MS->Data

LC-MS/MS Sample Preparation Workflow.

Pharmacokinetics

Olanzapine is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 6 hours.[6] It has a mean half-life of about 30 hours, ranging from 21 to 54 hours.[1][7] The clearance of olanzapine is influenced by factors such as smoking status and gender, with smokers and males generally exhibiting higher clearance rates.[7] this compound is expected to have nearly identical pharmacokinetic properties to unlabeled olanzapine, making it an excellent tool for pharmacokinetic studies.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with olanzapine. Its stable isotopic label allows for highly accurate and precise quantification in complex biological matrices, facilitating robust pharmacokinetic, bioequivalence, and toxicokinetic studies. A thorough understanding of its properties and the application of validated analytical methods, such as the one detailed in this guide, are crucial for advancing our knowledge of olanzapine's clinical pharmacology.

References

Technical Guide: Solubility Profile of Olanzapine-d3 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Olanzapine-d3, a deuterated analog of the atypical antipsychotic drug Olanzapine. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Olanzapine, as a close surrogate. The physical and chemical properties of deuterated and non-deuterated compounds are generally very similar, making this a reasonable approximation for formulation and research purposes. This guide includes tabulated solubility data in various organic solvents, a detailed experimental protocol for solubility determination, and a visual workflow of the experimental process.

Introduction to this compound

This compound is the deuterium-labeled version of Olanzapine, an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Deuterated compounds are frequently used as internal standards in quantitative analysis by mass spectrometry or as tracers in metabolic studies.[2] Olanzapine itself is a thienobenzodiazepine, practically insoluble in water, which necessitates the use of organic solvents for the preparation of stock solutions and in various stages of drug development and analysis.[4][5] This guide focuses on its solubility in common organic solvents, a critical parameter for researchers in drug formulation, analytical chemistry, and pharmacology.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Olanzapine in a range of common organic solvents. This data is presented as a reliable estimate for the solubility of this compound.

Organic SolventSolubility (mg/mL)Source
Dimethyl Sulfoxide (DMSO)~16 - 62[6][7]
Dimethylformamide (DMF)~20[6]
Ethanol~1 - 15[6][7][8]
MethanolFreely Soluble[8]
ChloroformSparingly Soluble[8]
AcetoneSoluble [9][10]
Ethyl AcetateSoluble[9]
TolueneSoluble [9]
Diethyl EtherSoluble[9]
1-PropanolSoluble [9]
2-PropanolSoluble[9]
Tetrahydrofuran (THF)Soluble [9]
AcetonitrileSoluble[9]
  • Qualitative descriptions from the literature; quantitative values not specified. ** Olanzapine was successfully crystallized from these solvents, indicating solubility, but specific quantitative data was not provided in the cited source.[9]

Experimental Protocol for Solubility Determination

The following protocol describes a common and reliable method for determining the thermodynamic solubility of a compound like this compound in an organic solvent. This procedure is a synthesized representation based on the established shake-flask method.[11][12]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of choice (e.g., Ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution of known concentration.

    • Perform a series of serial dilutions from the stock solution to create a set of standard solutions of varying, known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax for Olanzapine (e.g., ~226 nm or ~272 nm) using the UV-Vis spectrophotometer.[6][8]

    • Use the absorbance readings to construct a standard calibration curve (Absorbance vs. Concentration).

  • Sample Preparation (Saturation):

    • Add an excess amount of solid this compound to a series of scintillation vials. An amount sufficient to ensure that undissolved solid remains at equilibrium is crucial.

    • Add a precise volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached between the solid compound and the solution.[13] Equilibrium is achieved when the concentration of the dissolved solute no longer changes over time.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot from the supernatant of each vial using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles.

    • Dilute the filtered, saturated solution with a known volume of the solvent to bring its concentration within the linear range of the standard calibration curve.

    • Measure the absorbance of the diluted sample using the UV-Vis Spectrophotometer.

  • Calculation:

    • Using the equation derived from the standard calibration curve, calculate the concentration of the diluted sample.

    • Account for the dilution factor to determine the final concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_exp Phase 3: Experiment & Calculation prep_standards Prepare Standard Solutions (Known Concentrations) cal_curve Generate Calibration Curve (UV-Vis Spectrophotometry) prep_standards->cal_curve prep_samples Prepare Test Samples (Excess Solid + Solvent) equilibration Equilibrate Samples (Shaking at Constant Temp) prep_samples->equilibration calculation Calculate Solubility (Using Calibration Curve & Dilution Factor) cal_curve->calculation analysis Analyze Saturated Solution (UV-Vis Spectrophotometry) analysis->calculation sampling Withdraw & Filter Supernatant equilibration->sampling sampling->analysis end End calculation->end start Start start->prep_standards start->prep_samples

References

Methodological & Application

Application Notes: Quantification of Olanzapine using Olanzapine-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Olanzapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1][2] Accurate quantification of olanzapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis. This application note details a robust and sensitive method for the quantification of olanzapine in human plasma and serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Olanzapine-d3, to ensure high accuracy and precision.

Principle of the Method

The method involves the extraction of olanzapine and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. This compound is an ideal internal standard as it shares similar physicochemical properties with the analyte, co-elutes chromatographically, and compensates for variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of olanzapine to this compound against a calibration curve.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the LC-MS/MS method for olanzapine quantification using this compound as an internal standard, as reported in various studies.

ParameterValueMatrixReference
Linearity Range 0.1 - 20 ng/mLHuman Plasma[4]
1 - 20 ng/mLHuman Plasma[5]
2 - 300 ng/mLPharmaceutical Formulations[6][7]
0.005 - 0.50 mg/kgWhole Blood[8]
Lower Limit of Quantification (LLOQ) 0.1 ng/mLHuman Plasma[4]
2 ng/mLPharmaceutical Formulations[6][7]
0.005 mg/kgWhole Blood[8]
Intra-day Precision (%CV) < 15%Not Specified[3]
< 11.60%Human Plasma[5]
≤ 7.55%Pharmaceutical Formulations[7]
< 11%Whole Blood[8]
Inter-day Precision (%CV) < 15%Not Specified[3]
< 11.60%Human Plasma[5]
≤ 7.55%Pharmaceutical Formulations[7]
< 11%Whole Blood[8]
Accuracy (% Bias) 91.3 - 107.0%Not Specified[3]
< 1.66%Human Plasma[5]
4.95 - 7.59%Pharmaceutical Formulations[7]
85 - 115%Whole Blood[8]
Recovery 90.08%Human Plasma[5]
102.4%Pharmaceutical Formulations[6][7]
103%Whole Blood[8]

Experimental Protocols

A detailed methodology for the quantification of olanzapine is provided below. This protocol is a synthesis of best practices reported in the cited literature.

Preparation of Stock and Working Solutions
  • Olanzapine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of olanzapine reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the olanzapine stock solution in methanol or a suitable solvent to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the this compound stock solution to a fixed concentration (e.g., 50 ng/mL).[6][7]

Sample Preparation

Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

2.1. Protein Precipitation (PPT) [9][10]

  • To a 100 µL aliquot of plasma or serum sample, add a specified volume of the internal standard working solution (this compound).

  • Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 ratio of solvent to sample).[9]

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube for analysis.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2.2. Solid-Phase Extraction (SPE) [1][2][3]

  • Condition an appropriate SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.[3]

  • To a plasma or serum sample, add the internal standard working solution (this compound).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a stronger solvent (e.g., 5% formic acid in acetonitrile).[9]

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of olanzapine and this compound.

3.1. Liquid Chromatography

  • Column: A reversed-phase C18 column is commonly used for separation (e.g., Waters XBridge C18, Phenomenex LUNA phenyl hexyl).[3][4]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is employed.[3][11]

  • Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[6][8]

  • Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C or 40°C.[8][11]

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.[6]

3.2. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.[1][2][3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.[1][2][3]

  • MRM Transitions:

    • Olanzapine: m/z 313.2 → 256.1[4][5]

    • This compound: m/z 316.2 → 256.1[4]

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Method 1 SPE Solid-Phase Extraction Add_IS->SPE Method 2 Centrifuge Centrifugation PPT->Centrifuge Evaporate_Reconstitute Evaporate & Reconstitute SPE->Evaporate_Reconstitute Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation Evaporate_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis

Caption: Workflow for Olanzapine Quantification.

Logical Relationship of Method Components

G Analyte Olanzapine Extraction Extraction (PPT or SPE) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Biological Matrix (Plasma, Serum) Matrix->Extraction LC Liquid Chromatography (Separation) Extraction->LC MS Mass Spectrometry (Detection) LC->MS Quantification Quantification (Peak Area Ratio) MS->Quantification

Caption: Key Components of the LC-MS/MS Method.

References

Method Development for Olanzapine Analysis in Brain Tissue Using Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of olanzapine in brain tissue utilizing its deuterated internal standard, Olanzapine-d3. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high sensitivity and selectivity for pharmacokinetic and drug distribution studies.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of olanzapine in biological matrices using LC-MS/MS with this compound as an internal standard. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterTypical ValueReference
Linearity Range0.1 - 20 ng/mL[1]
Lower Limit of Quantification (LLOQ)0.1 ng/mL[1]
AccuracyWithin 10%[1]
PrecisionWithin 10%[1]
Extraction Recovery> 82%[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the quantification of olanzapine in brain tissue.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis brain_tissue Brain Tissue Sample homogenization Homogenization (e.g., in phosphate buffer) brain_tissue->homogenization spiking Spiking with This compound (IS) homogenization->spiking protein_precipitation Protein Precipitation (e.g., with Acetonitrile) spiking->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer l_l_extraction Liquid-Liquid Extraction (e.g., with Isopropyl Ether) supernatant_transfer->l_l_extraction centrifugation2 Centrifugation l_l_extraction->centrifugation2 organic_layer_transfer Organic Layer Transfer centrifugation2->organic_layer_transfer evaporation Evaporation to Dryness organic_layer_transfer->evaporation reconstitution Reconstitution (in Mobile Phase) evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for olanzapine analysis in brain tissue.

Experimental Protocols

Materials and Reagents
  • Olanzapine and this compound standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Phosphate buffer (pH 7.4)

  • Isopropyl ether

  • Rat or mouse brain tissue

  • Microcentrifuge tubes

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve olanzapine and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the olanzapine primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with the same diluent to achieve a final concentration of 50 ng/mL.[3]

Sample Preparation: Brain Tissue Homogenization and Extraction
  • Homogenization: Accurately weigh approximately 200 mg of brain tissue and homogenize it in 0.4 mL of 0.5 M Na₂HPO₄ (pH 10.69).[4]

  • Internal Standard Spiking: To 200 µL of the brain homogenate, add 25 µL of the 40.0 ng/mL internal standard working solution (midazolam was used in the reference, but this compound should be substituted here).[4]

  • Liquid-Liquid Extraction:

    • Add 3 mL of isopropyl ether to the sample mixture and vortex for an extended period.[4]

    • Centrifuge the samples at 2000 x g for 10 minutes.[4]

    • Transfer the upper organic layer to a clean tube.[4]

    • Repeat the extraction with another 3 mL of isopropyl ether to improve recovery.[4]

    • Combine the organic layers.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 70:30 methanol:20 mM ammonium formate, pH 3.86).[4]

    • Vortex and centrifuge the reconstituted sample at 16,000 x g before injection into the LC-MS/MS system.[4]

LC-MS/MS Analysis

The following are typical starting parameters that may require optimization for your specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterValue
Column Waters Atlantis™ dC18 (30 mm × 2.1 mm i.d., 3 µm) or equivalent[4]
Mobile Phase A 5 mM Ammonium Formate in water (pH 6.1 with formic acid)[4]
Mobile Phase B Acetonitrile[4]
Gradient Elution A suitable gradient to separate olanzapine from matrix components
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][5]
Scan Type Multiple Reaction Monitoring (MRM)[5]
MRM Transitions:
Olanzapinem/z 313.2 → 256.1[1]
This compoundm/z 316.2 → 256.1[1]
Capillary Voltage Optimized for signal intensity (e.g., 1.0 - 4.0 kV)[6]
Source Temperature 120 - 150 °C[6]
Desolvation Temperature 300 - 400 °C[6]
Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area ratio of olanzapine to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Determine the concentration of olanzapine in the brain tissue samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway Diagram (Illustrative)

While this application note focuses on the analytical method, understanding the pharmacological context is crucial. Olanzapine is an atypical antipsychotic that interacts with multiple neurotransmitter receptors. The diagram below provides a simplified representation of its primary targets.

signaling_pathway cluster_receptors Neurotransmitter Receptors cluster_effects Pharmacological Effects olanzapine Olanzapine dopamine Dopamine Receptors (D1-D4) olanzapine->dopamine Antagonist serotonin Serotonin Receptors (5-HT2A/2C, 5-HT3, 5-HT6) olanzapine->serotonin Antagonist muscarinic Muscarinic Receptors (M1-M5) olanzapine->muscarinic Antagonist histamine Histamine H1 Receptor olanzapine->histamine Antagonist adrenergic α1-Adrenergic Receptor olanzapine->adrenergic Antagonist antipsychotic Antipsychotic Effects dopamine->antipsychotic serotonin->antipsychotic side_effects Metabolic Side Effects muscarinic->side_effects histamine->side_effects adrenergic->side_effects

References

Application of Olanzapine-d3 in Pharmacokinetic Studies of Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] A thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and elimination (ADME)—is crucial for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing adverse effects.[1] Pharmacokinetic studies are essential in this regard, and the use of a stable isotope-labeled internal standard is critical for achieving accurate and precise quantification of the drug in biological matrices. Olanzapine-d3, a deuterated analog of olanzapine, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods due to its similar chemical and physical properties to the unlabeled drug, ensuring comparable extraction recovery and ionization efficiency.[2][3] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of olanzapine.

Physicochemical Properties

PropertyOlanzapineThis compound
Molecular FormulaC₁₇H₂₀N₄SC₁₇H₁₇D₃N₄S
Molecular Weight312.43 g/mol 315.45 g/mol
AppearanceYellow crystalline solidYellow crystalline solid
SolubilitySoluble in organic solvents such as methanol and acetonitrileSoluble in organic solvents such as methanol and acetonitrile

Pharmacokinetic Parameters of Olanzapine

The pharmacokinetic profile of olanzapine is characterized by good oral absorption, extensive metabolism, and a long elimination half-life.

ParameterValueReference
Bioavailability~60-65% (due to first-pass metabolism)[1][4]
Time to Peak Plasma Concentration (Tmax)~6 hours (oral)
Volume of Distribution (Vd)~1000 L
Plasma Protein Binding~93% (primarily to albumin and α1-acid glycoprotein)
Elimination Half-Life (t½)21 to 54 hours (mean of 30-33 hours)[4][5]
Apparent Plasma Clearance12 to 47 L/hr (mean of 25-26 L/hr)[5]

Metabolism of Olanzapine

Olanzapine is extensively metabolized in the liver, primarily through oxidation and glucuronidation.[6] Less than 10% of the dose is excreted as unchanged drug.[6] The main metabolic pathways are:

  • Direct Glucuronidation: Formation of 10-N-glucuronide and 4'-N-glucuronides, which are major metabolites.[6]

  • CYP1A2-mediated Oxidation: Leads to the formation of 4'-N-desmethylolanzapine.[6][7]

  • Flavin-containing Monooxygenase 3 (FMO3)-mediated Oxidation: Results in the formation of olanzapine N-oxide.[6][7]

  • CYP2D6-mediated Oxidation: A minor pathway that produces 2-hydroxymethyl olanzapine.[6][7]

The major circulating metabolites, 10-N-glucuronide and 4'-N-desmethyl olanzapine, are considered pharmacologically inactive at clinically relevant concentrations.

Olanzapine_Metabolism cluster_pathways Metabolic Pathways Olanzapine Olanzapine N_desmethylolanzapine 4'-N-desmethylolanzapine Olanzapine->N_desmethylolanzapine CYP1A2 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3 Hydroxymethylolanzapine 2-hydroxymethyl olanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 (minor) N_glucuronides 10'/4'-N-glucuronides Olanzapine->N_glucuronides UDP-glucuronosyltransferase

Figure 1: Olanzapine Metabolic Pathway.

Experimental Protocol: Quantification of Olanzapine in Human Plasma using LC-MS/MS

This protocol describes a typical method for the quantification of olanzapine in human plasma samples for pharmacokinetic studies, using this compound as an internal standard.

Materials and Reagents
  • Olanzapine analytical standard

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18 MΩ·cm)

  • Human plasma (drug-free, with anticoagulant)

  • Solid Phase Extraction (SPE) cartridges or 96-well plates

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of olanzapine and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the olanzapine stock solution with 50:50 acetonitrile:water to create working standards for the calibration curve (e.g., ranging from 0.1 to 50 ng/mL).[8]

  • Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration (e.g., 10 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking drug-free human plasma with the appropriate olanzapine working standard solutions.

Sample Preparation (Protein Precipitation and Extraction)
  • Aliquot 100 µL of plasma samples (standards, QCs, and unknown study samples) into a 96-well plate or microcentrifuge tubes.[3]

  • Add 25 µL of the this compound internal standard working solution to each sample, except for the blank matrix.[3]

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to each well to precipitate proteins.[3]

  • Vortex for 1-2 minutes.

  • Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample 1. Aliquot Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (this compound, 25 µL) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile, 300 µL) Add_IS->Protein_Precipitation Vortex_Centrifuge 4. Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge Collect_Supernatant 5. Collect Supernatant Vortex_Centrifuge->Collect_Supernatant LC_MSMS_Analysis 6. LC-MS/MS Analysis Collect_Supernatant->LC_MSMS_Analysis Data_Processing 7. Data Processing & Quantification LC_MSMS_Analysis->Data_Processing

Figure 2: Bioanalytical Workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for a specific instrument.

ParameterTypical Condition
Liquid Chromatography
ColumnC18 column (e.g., Waters XBridge C18, 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in methanol or acetonitrile
Flow Rate0.5 mL/min
Injection Volume5-10 µL
GradientStart with low %B, ramp up to high %B, then re-equilibrate
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
Olanzapinem/z 313.1 > 256.1
This compoundm/z 316.1 > 256.1

Note: The specific m/z transitions may vary slightly depending on the instrument and conditions. It is essential to optimize these parameters.[3][8]

Data Analysis and Pharmacokinetic Calculations
  • Quantification: Generate a calibration curve by plotting the peak area ratio (Olanzapine/Olanzapine-d3) against the nominal concentration of the calibration standards. Use a weighted (e.g., 1/x² or 1/x) linear regression to fit the curve.

  • Pharmacokinetic Analysis: Use the concentration-time data from the study samples to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance using appropriate non-compartmental or compartmental analysis software.

Method Validation Parameters

A bioanalytical method for pharmacokinetic studies must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their typical acceptance criteria are summarized below.

ParameterDescriptionTypical Acceptance Criteria
Linearity The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20%, Precision ≤20% CV
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal value (±20% for LLOQ)
Precision The degree of scatter between a series of measurements.Coefficient of Variation (CV) ≤15% (≤20% for LLOQ)
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.Consistent and reproducible
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).Analyte concentration should be within ±15% of the initial concentration

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is a robust and reliable approach for the accurate quantification of olanzapine in biological matrices. This enables high-quality pharmacokinetic studies, which are fundamental to understanding the disposition of olanzapine in the body and for optimizing its clinical use. The detailed protocols and methodologies provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.

References

Application Note: Therapeutic Drug Monitoring of Olanzapine Using Olanzapine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of olanzapine in human plasma and serum for therapeutic drug monitoring (TDM). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with olanzapine-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol covers sample preparation using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), chromatographic conditions, and mass spectrometric parameters. This robust method is intended for researchers, scientists, and drug development professionals requiring reliable quantification of olanzapine.

Introduction

Olanzapine is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder.[1] Therapeutic drug monitoring (TDM) of olanzapine is recommended to optimize dosing, maximize efficacy, and minimize adverse effects, due to high interindividual variability in its pharmacokinetics.[2] The established therapeutic range for olanzapine in serum or plasma is typically between 20-40 ng/mL, with concentrations above 80 ng/mL being associated with an increased risk of adverse effects.[3]

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest accuracy in quantification.[1][4] This document outlines a validated LC-MS/MS method for the determination of olanzapine in biological matrices, employing this compound for reliable internal standardization.

Mechanism of Action

Olanzapine exerts its antipsychotic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][5] In the mesolimbic pathway, antagonism of D2 receptors is thought to be responsible for reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] Its antagonist activity at 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and its lower propensity to cause extrapyramidal side effects compared to typical antipsychotics.[6]

olanzapine_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Response_D2 Reduction of Positive Symptoms D2R->Response_D2   Signaling Response_HT2A Reduction of Negative Symptoms HT2AR->Response_HT2A   Signaling Olanzapine Olanzapine Olanzapine->D2R Antagonism Olanzapine->HT2AR Antagonism

Figure 1: Olanzapine's antagonist action on D2 and 5-HT2A receptors.

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and analytical conditions for the quantification of olanzapine.

Materials and Reagents
  • Olanzapine reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and trifluoroacetic acid

  • Ammonium hydroxide

  • Diethyl ether and diisopropyl ether (for LLE)

  • Solid-Phase Extraction (SPE) cartridges

  • Drug-free human plasma/serum

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve olanzapine and this compound in methanol to obtain a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working solutions of olanzapine by serial dilution of the stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution (e.g., 500 ng/mL): Dilute the this compound stock solution with methanol to the desired concentration.[5]

Sample Preparation

Two common extraction methods are provided below.

  • To 0.5 mL of plasma/serum sample, calibrator, or quality control (QC) sample, add the internal standard working solution.

  • Add 5 mL of an extraction solvent mixture (e.g., diethyl ether:diisopropyl ether, 1:1 v/v).[5][7]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.[5]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

  • An internal standard solution is added to an aliquot of the patient serum or plasma, standards, and positive controls.[1][8]

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute olanzapine and this compound from the cartridge with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1][8]

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample add_is Add this compound (IS) start->add_is extraction Extraction add_is->extraction lle Liquid-Liquid Extraction extraction->lle Method 1 spe Solid-Phase Extraction extraction->spe Method 2 evap Evaporate to Dryness lle->evap spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM) separation->detection quant Quantification vs. Calibration Curve detection->quant report Report Concentration (ng/mL) quant->report

Figure 2: General workflow for olanzapine TDM by LC-MS/MS.

LC-MS/MS Conditions

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column Reversed-phase C18 (e.g., 2.1 x 50 mm, 5 µm)[9]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[5][7]
Mobile Phase B Acetonitrile[5][7]
Gradient/Isocratic Isocratic (e.g., 20:80, A:B)[5][7] or Gradient
Flow Rate 0.2 - 1.0 mL/min[5][7][9]
Column Temperature 30°C[9]

| Injection Volume | 10 µL |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1][8]
Scan Type Multiple Reaction Monitoring (MRM)[1][8]
Capillary Voltage 1.0 kV[9]
Source Temperature 120°C[9]
Desolvation Temp. 300°C[9]

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Olanzapine and this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
Olanzapine 313.2 256.1[6][10]

| This compound (IS) | 316.2 | 256.1[6] |

Method Validation and Performance

The described methodology has been validated according to regulatory guidelines, demonstrating high sensitivity, accuracy, and precision.[5][7]

Table 4: Summary of Method Performance Characteristics

Parameter Typical Value Reference
Linearity Range 2 - 300 ng/mL [5][7]
Correlation Coefficient (r²) > 0.999 [5][7]
Lower Limit of Quantitation (LLOQ) 0.1 - 2.0 ng/mL [5][6]
Intra-day Precision (%RSD) < 7.6% [5][7]
Inter-day Precision (%RSD) < 7.6% [5][7]
Accuracy (%RE) < 7.6% [5][7]

| Recovery | 75% - 95% |[5] |

Data Analysis and Interpretation

Quantification is performed by constructing a calibration curve. This is achieved by plotting the peak area ratio of olanzapine to the internal standard (this compound) against the nominal concentration of the calibration standards. The concentration of olanzapine in unknown samples is then determined by interpolation from this linear regression curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of olanzapine in plasma or serum. The use of this compound as an internal standard ensures accurate quantification, making this protocol highly suitable for clinical research and drug development applications.

References

Application of Olanzapine-d3 in In Vivo Receptor Occupancy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication effective in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. In vivo receptor occupancy studies are critical in drug development to establish the relationship between the dose of a drug, its concentration in the plasma and brain, and the extent to which it binds to its target receptors. This document provides detailed application notes and protocols on the use of Olanzapine-d3 in such studies.

This compound, a deuterated form of olanzapine, serves as an essential tool in these studies. While not used as a therapeutic agent itself, its role as an internal standard in bioanalytical methods is pivotal for the accurate quantification of olanzapine concentrations in biological matrices. This accuracy is fundamental to establishing a precise pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is a cornerstone of understanding a drug's in vivo behavior. Deuterated standards are ideal as they are chemically identical to the analyte but have a different mass, allowing for precise quantification via mass spectrometry.[1][2][3][4]

Core Applications of this compound

The primary application of this compound is as an internal standard for the quantitative analysis of olanzapine in biological samples such as plasma, serum, and brain tissue homogenates.[5][6][7][8] This is a critical component of in vivo receptor occupancy studies for the following reasons:

  • Correlating Pharmacokinetics and Receptor Occupancy: By accurately measuring the concentration of olanzapine in circulation and in the target tissue (brain), researchers can directly correlate these levels with the percentage of dopamine D2 and serotonin 5-HT2A receptors occupied by the drug.

  • Establishing Dose-Response Relationships: Precise quantification allows for the establishment of a clear relationship between the administered dose of olanzapine and the resulting receptor occupancy, which is crucial for determining therapeutic dosing regimens.[9]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The data generated using this compound as an internal standard are essential for developing robust PK/PD models that can predict receptor occupancy at various doses and time points.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo receptor occupancy studies of olanzapine. The accurate determination of olanzapine plasma concentrations, which underpins the correlation with receptor occupancy, relies on bioanalytical methods using this compound as an internal standard.

Table 1: Olanzapine Dose and Corresponding Receptor Occupancy in Humans

Daily Dose (mg)Mean Dopamine D2 Receptor Occupancy (%)Mean Serotonin 5-HT2A Receptor Occupancy (%)
543-60>90
1049-73>90
1562-75>90
2076-83>90
30-4083-88>90

Data compiled from multiple PET and SPECT studies.[5][6][7]

Table 2: Regional Dopamine D2/D3 Receptor Occupancy by Olanzapine in Humans

Brain RegionMean Receptor Occupancy (%)
Putamen69.2
Ventral Striatum67.5 - 78.2
Medial Thalamus67.5 - 78.2
Amygdala67.5 - 78.2
Temporal Cortex67.5 - 78.2
Substantia Nigra/VTA40.2

Data from a study using [18F]fallypride PET.[11]

Experimental Protocols

Protocol 1: Quantification of Olanzapine in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of olanzapine in human plasma.

1. Materials and Reagents:

  • Olanzapine analytical standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

2. Sample Preparation (Protein Precipitation Method):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of this compound internal standard solution (concentration will depend on the specific assay, e.g., 800 nM).[8]

  • Add 300 µL of acetonitrile or methanol to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system

  • Column: A suitable C18 column (e.g., Waters XBridge C18).[7]

  • Mobile Phase: A gradient of A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Olanzapine: m/z 313.2 → 256.1[7]

    • This compound: m/z 316.2 → 256.1[7]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of olanzapine to this compound against the concentration of the calibration standards.

  • Determine the concentration of olanzapine in the unknown samples from the calibration curve.

Protocol 2: In Vivo Receptor Occupancy Study using Positron Emission Tomography (PET)

This protocol describes a general procedure for a human in vivo receptor occupancy study using PET imaging.

1. Subject Recruitment and Preparation:

  • Recruit healthy volunteers or patients with schizophrenia.

  • Obtain informed consent.

  • Subjects should be in a stable state of health.

  • For patient studies, subjects may be on a stable dose of olanzapine. For studies in healthy volunteers, olanzapine may be administered acutely or sub-chronically.

2. Radiotracer Administration and PET Imaging:

  • Select an appropriate radiotracer for the target receptor (e.g., [11C]raclopride for D2 receptors, [18F]setoperone for 5-HT2A receptors).[6]

  • Position the subject in the PET scanner.

  • Acquire a baseline scan before olanzapine administration (for within-subject designs).

  • Administer the radiotracer via intravenous injection.

  • Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

3. Olanzapine Administration and Blood Sampling:

  • Administer the prescribed dose of olanzapine orally.

  • Collect serial blood samples at predefined time points to determine the plasma concentration of olanzapine using the LC-MS/MS method described in Protocol 1.

4. Post-Dosing PET Scan:

  • At a time point corresponding to the expected peak plasma concentration or steady-state, perform a second PET scan following the same procedure as the baseline scan.

5. Data Analysis:

  • Reconstruct PET images and perform motion correction.

  • Define regions of interest (ROIs) corresponding to brain areas with high receptor density (e.g., striatum for D2, cortex for 5-HT2A).

  • Calculate the binding potential (BP_ND) of the radiotracer in the ROIs for both baseline and post-dosing scans.

  • Calculate receptor occupancy using the following formula:

    • Receptor Occupancy (%) = [(BP_ND_baseline - BP_ND_post-dosing) / BP_ND_baseline] * 100

  • Correlate the calculated receptor occupancy with the plasma concentrations of olanzapine determined using the LC-MS/MS method with this compound.

Visualizations

G Olanzapine Signaling Pathway Olanzapine Olanzapine D2_Receptor Dopamine D2 Receptor Olanzapine->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor Olanzapine->HT2A_Receptor Antagonist G_protein_i Gi/o Protein D2_Receptor->G_protein_i Activates G_protein_q Gq/11 Protein HT2A_Receptor->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Antipsychotic_Effect Antipsychotic Effect PKA->Antipsychotic_Effect PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->Antipsychotic_Effect PKC->Antipsychotic_Effect

Caption: Olanzapine's primary mechanism of action.

G Experimental Workflow for Receptor Occupancy Study cluster_bioanalysis Bioanalytical Quantification cluster_imaging In Vivo Imaging Plasma_Sample Plasma Sample Collection Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Concentration Determine Olanzapine Concentration LC_MSMS->Concentration PK_PD_Model Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling Concentration->PK_PD_Model Subject_Prep Subject Preparation Baseline_PET Baseline PET Scan (e.g., [11C]raclopride) Subject_Prep->Baseline_PET Olanzapine_Admin Olanzapine Administration Baseline_PET->Olanzapine_Admin Olanzapine_Admin->Plasma_Sample Post_Dose_PET Post-Dose PET Scan Olanzapine_Admin->Post_Dose_PET Occupancy_Calc Calculate Receptor Occupancy (%) Post_Dose_PET->Occupancy_Calc Occupancy_Calc->PK_PD_Model

Caption: Workflow for in vivo receptor occupancy studies.

References

Application Note: Quantitative Mass Spectrometry Imaging of Olanzapine in Tissue Samples Using Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Understanding the spatial distribution of olanzapine in target tissues, such as the brain, is crucial for elucidating its pharmacokinetic and pharmacodynamic properties. Mass Spectrometry Imaging (MSI) is a powerful, label-free technique that allows for the visualization of the distribution of drugs, metabolites, and endogenous biomolecules directly in tissue sections.[1][2] For quantitative MSI (qMSI), the use of a stable isotope-labeled internal standard is essential to correct for variations in ionization efficiency and matrix effects, thereby enabling accurate determination of drug concentrations in specific tissue regions.[3] Olanzapine-d3, a deuterated analog of olanzapine, serves as an ideal internal standard for the quantitative imaging of olanzapine due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[4][5][6]

This application note provides a detailed protocol for the preparation and analysis of tissue samples for the quantitative mass spectrometry imaging of olanzapine using this compound as an internal standard.

Experimental Protocols

I. Tissue Sample Preparation
  • Tissue Collection and Freezing:

    • Excise tissues of interest (e.g., brain, liver) immediately post-mortem to minimize degradation of analytes.[7]

    • Snap-freeze the tissues in liquid nitrogen or on a bed of dry ice.[2]

    • Store the frozen tissues at -80°C until sectioning.[8]

  • Cryosectioning:

    • Equilibrate the frozen tissue to the cryostat temperature (typically -20°C to -27°C).[8]

    • Mount the tissue onto a cryostat chuck using an appropriate embedding medium like OCT (Optimal Cutting Temperature) compound if necessary for support.[8]

    • Cut tissue sections at a thickness of 10-20 µm.[9][10][11] Thinner sections are generally better for preserving spatial information.

    • Thaw-mount the tissue sections onto electrically conductive slides, such as indium tin oxide (ITO) coated glass slides.[2][9]

    • Store the mounted tissue sections at -80°C until further processing.[8]

  • Internal Standard Application:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol).[5]

    • Further dilute the stock solution to a working concentration. The optimal concentration should be determined empirically but should be within the linear range of detection of the mass spectrometer.

    • Apply the this compound internal standard solution homogeneously onto the tissue section. This can be achieved using an automated sprayer or nebulizer to ensure even coating.

  • Matrix Application:

    • Select an appropriate matrix for small molecule analysis in positive ion mode. Common choices include α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).[10]

    • Prepare a matrix solution in a suitable solvent mixture (e.g., 5 mg/mL CHCA in 75% methanol).[12]

    • Apply the matrix solution evenly over the tissue section using an automated sprayer, nebulizer, or sublimation.[7][8][11] The goal is to form a uniform layer of fine matrix crystals to ensure consistent ionization across the sample.[7]

II. MALDI-MSI Data Acquisition
  • Instrument Calibration:

    • Calibrate the mass spectrometer externally using a standard calibrant mixture appropriate for the mass range of olanzapine and this compound.[3]

  • MSI Parameters:

    • The following parameters are provided as a starting point and should be optimized for the specific instrument and experimental goals.

    • Ionization Mode: Positive

    • Mass Range: m/z 300-750 (or a range that comfortably includes the m/z of olanzapine and this compound).[3]

    • Laser: Set the laser power to the minimum required for good signal intensity to avoid excessive fragmentation.

    • Spatial Resolution: A spatial resolution of 70-150 µm is a common starting point for drug distribution studies.[3][13]

    • Data Acquisition: Acquire mass spectra at each x,y coordinate across the entire tissue section.[9]

III. Data Analysis
  • Image Generation:

    • Use imaging software to generate ion density maps for the m/z values corresponding to olanzapine and this compound.[2]

    • The m/z for [Olanzapine+H]⁺ is approximately 313.1, and for [this compound+H]⁺ is approximately 316.1.[14]

  • Quantitative Analysis:

    • For each pixel, calculate the ratio of the ion intensity of olanzapine to the ion intensity of this compound.

    • Create a calibration curve by spotting known concentrations of olanzapine with a fixed concentration of this compound onto a control tissue section and performing MSI.

    • Use the calibration curve to convert the intensity ratios from the experimental tissue section into olanzapine concentrations.

Data Presentation

Quantitative Distribution of Olanzapine in Brain Tissue

The following table represents hypothetical quantitative data derived from an MSI experiment, illustrating the distribution of olanzapine in different brain regions. This data is based on published findings of olanzapine distribution.[15]

Brain RegionMean Olanzapine Concentration (ng/mg tissue)Standard Deviation
Midbrain0.860.12
Caudate/Putamen0.390.05
Right Frontal Cortex0.370.04
Hippocampus0.220.03
Left Frontal Cortex0.170.02
Amygdala0.160.02

Visualizations

Experimental Workflow for Quantitative MSI

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Tissue_Collection Tissue Collection & Freezing Cryosectioning Cryosectioning (10-20 µm) Tissue_Collection->Cryosectioning Thaw_Mounting Thaw-Mounting on Conductive Slide Cryosectioning->Thaw_Mounting IS_Application Internal Standard (this compound) Application Thaw_Mounting->IS_Application Matrix_Application Matrix (CHCA/DHB) Application IS_Application->Matrix_Application MALDI_MSI MALDI-MSI Analysis Matrix_Application->MALDI_MSI Ion_Image_Generation Ion Image Generation MALDI_MSI->Ion_Image_Generation Ratio_Calculation Calculate (Olanzapine / this compound) Intensity Ratio Ion_Image_Generation->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Workflow for quantitative mass spectrometry imaging of olanzapine.

Principle of a Deuterated Internal Standard in Quantitative MSI

G cluster_0 Tissue Section cluster_1 MALDI-MSI cluster_2 Mass Spectrum cluster_3 Quantification Analyte Olanzapine (Analyte) MS Mass Spectrometer Analyte->MS IS This compound (Internal Standard) IS->MS Spectrum Intensity vs. m/z MS->Spectrum Ratio Ratio = Intensity(Analyte) / Intensity(IS) Spectrum->Ratio

Caption: Use of a deuterated internal standard for quantitative MSI.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Interference with Olanzapine-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering isotopic interference issues with Olanzapine-d3 in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Olanzapine. It is a form of Olanzapine where three hydrogen atoms have been replaced by deuterium atoms.[1] This labeling results in a mass shift of +3 Da compared to the unlabeled Olanzapine.[2] In quantitative mass spectrometry, this compound is added to samples at a known concentration to serve as an internal standard (IS). Since it is chemically almost identical to Olanzapine, it experiences similar extraction efficiency, ionization suppression or enhancement, and fragmentation. This allows for more accurate and precise quantification of Olanzapine in complex biological matrices by correcting for variations during sample preparation and analysis.[3]

Q2: What are the typical mass-to-charge (m/z) transitions monitored for Olanzapine and this compound in LC-MS/MS analysis?

A2: In positive electrospray ionization (ESI) mode, the following multiple reaction monitoring (MRM) transitions are commonly used for the quantification of Olanzapine and its deuterated internal standard, this compound:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.1256.1
This compound316.1256.1

Note: These values may vary slightly depending on the instrument and experimental conditions.[2]

Q3: What is isotopic interference, and how can it affect my Olanzapine analysis?

A3: Isotopic interference, also known as crosstalk, occurs when the isotopic signature of the analyte (Olanzapine) contributes to the signal of the internal standard (this compound), or vice versa.[4] Unlabeled Olanzapine has naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ³⁴S). The peak corresponding to the molecule containing three of these heavier isotopes (M+3) can have the same nominal mass as the monoisotopic peak of this compound. This can lead to an artificially high signal for the internal standard, resulting in an underestimation of the true Olanzapine concentration in the sample. This effect is more pronounced at high concentrations of Olanzapine.

Troubleshooting Guides

Issue 1: Inaccurate quantification, especially at the lower or upper ends of the calibration curve.

This could be a sign of isotopic crosstalk from the analyte to the internal standard.

Troubleshooting Steps:

  • Analyze a High-Concentration Analyte Standard: Prepare a sample containing a high concentration of unlabeled Olanzapine (at the upper limit of quantification, ULOQ) without any this compound.

  • Monitor the Internal Standard's MRM Transition: Analyze this sample using your LC-MS/MS method and monitor the m/z 316.1 → 256.1 transition for this compound.

  • Evaluate for Crosstalk: If a peak is observed at the retention time of Olanzapine, this confirms that the M+3 isotope of Olanzapine is contributing to the signal of the this compound channel.

Mitigation Strategies:

  • Mathematical Correction: If the contribution is consistent, a mathematical correction can be applied to the internal standard's peak area. This involves determining the percentage contribution of the analyte's M+3 isotope to the internal standard's signal and subtracting this from the measured internal standard response in unknown samples.

  • Lower the Internal Standard Concentration: Using a lower concentration of the internal standard can sometimes minimize the relative contribution of the analyte's isotopic signal.

  • Optimize Chromatographic Separation: While Olanzapine and this compound are expected to co-elute, slight differences in retention time can sometimes be achieved with high-resolution chromatography, which may help in distinguishing the signals.

Issue 2: Variability in the analyte-to-internal standard response ratio across different sample batches.

This could indicate issues with the stability of the deuterated internal standard, such as back-exchange of deuterium atoms.

Troubleshooting Steps:

  • Assess Internal Standard Stability: Prepare a solution of this compound in the mobile phase or reconstitution solvent and let it sit at room temperature for an extended period (e.g., 24 hours).

  • Monitor for Mass Shifts: Analyze the aged solution and look for any increase in the signal at the m/z of unlabeled Olanzapine (313.1) or the appearance of peaks corresponding to partially deuterated species (d1 or d2).

  • Evaluate Different Solvents: If back-exchange is suspected, test the stability of this compound in different solvents (e.g., with varying pH or water content).

Mitigation Strategies:

  • Solvent Selection: Use aprotic solvents for sample preparation and reconstitution where possible to minimize the source of protons for back-exchange.

  • Control pH: The stability of the deuterium labels can be pH-dependent. Ensure the pH of your mobile phase and sample extracts is controlled and consistent.

  • Freshly Prepare Solutions: Prepare working solutions of the internal standard fresh for each analytical run to minimize the time for potential degradation.

Experimental Protocols

Protocol: Assessing Isotopic Crosstalk Contribution

Objective: To quantify the percentage contribution of the M+3 natural isotope of Olanzapine to the MRM signal of this compound.

Methodology:

  • Prepare a High-Concentration Olanzapine Standard: Prepare a standard solution of unlabeled Olanzapine at the highest concentration of your calibration curve (ULOQ) in your final sample solvent. Do not add any this compound.

  • Prepare an Internal Standard Solution: Prepare a solution of this compound at the concentration you use in your analytical method.

  • LC-MS/MS Analysis:

    • Inject the high-concentration Olanzapine standard and acquire data for both the Olanzapine (313.1 → 256.1) and this compound (316.1 → 256.1) MRM transitions.

    • Inject the this compound solution and acquire data for the this compound (316.1 → 256.1) MRM transition.

  • Data Analysis:

    • Measure the peak area of Olanzapine in the high-concentration standard (AreaOLZ at ULOQ).

    • Measure the peak area in the this compound channel from the injection of the high-concentration Olanzapine standard (AreaCrosstalk).

    • Measure the peak area of the this compound solution (AreaIS).

  • Calculate the Percent Crosstalk:

    • % Crosstalk = (Area_Crosstalk / Area_OLZ at ULOQ) * 100

Interpretation:

The calculated percentage represents the contribution of the Olanzapine signal to the this compound channel at the ULOQ. This factor can be used to correct the internal standard response in unknown samples.

Visualizations

Olanzapine and this compound Structures cluster_0 Olanzapine cluster_1 This compound Olanzapine Olanzapine Olanzapine_d3 Olanzapine_d3

Caption: Chemical structures of Olanzapine and this compound.

Olanzapine Fragmentation Pathway Olanzapine Olanzapine (m/z 313.1) Fragment Product Ion (m/z 256.1) Olanzapine->Fragment Collision-Induced Dissociation

Caption: Simplified fragmentation of Olanzapine in MS/MS.

Troubleshooting Isotopic Interference Start Inaccurate Quantification or Response Variability CheckCrosstalk Assess Isotopic Crosstalk (High Conc. Analyte) Start->CheckCrosstalk CrosstalkPresent Crosstalk Confirmed CheckCrosstalk->CrosstalkPresent Yes NoCrosstalk No Significant Crosstalk CheckCrosstalk->NoCrosstalk No CorrectData Apply Mathematical Correction or Adjust IS Concentration CrosstalkPresent->CorrectData CheckStability Assess Internal Standard Stability NoCrosstalk->CheckStability CorrectData->CheckStability StabilityIssue Instability Detected (e.g., Back-Exchange) CheckStability->StabilityIssue Yes Stable IS is Stable CheckStability->Stable No OptimizeSolvents Optimize Solvents/pH & Prepare Fresh Solutions StabilityIssue->OptimizeSolvents InvestigateOther Investigate Other Method Parameters Stable->InvestigateOther OptimizeSolvents->InvestigateOther

Caption: Workflow for troubleshooting isotopic interference with this compound.

References

Technical Support Center: Olanzapine-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides optimized parameters, experimental protocols, and troubleshooting advice for the quantitative analysis of Olanzapine and its deuterated internal standard, Olanzapine-d3, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Optimized LC-MS/MS Parameters

Successful quantification of Olanzapine and this compound relies on carefully optimized mass spectrometry and chromatography settings. The following tables summarize key parameters derived from established methods. All methods utilize positive electrospray ionization (ESI+).

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, offering high selectivity and sensitivity.

AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Collision Energy (CE) (eV)Reference
Olanzapine 313.1 / 313.2256.122 - 24[1][2][3][4]
313.1213.1 (Qualifier)32[1]
313.1198.0 (Qualifier)Not Specified[5]
This compound (IS) 316.1 / 316.2256.1Not Specified[3][5]
Chromatographic Conditions

Reverse-phase chromatography is typically employed for separation. The conditions below represent a common starting point.

ParameterRecommended Condition
Column C18 Column (e.g., ACE 5 C18, Waters XBridge C18, Zorbax Extend-C18)
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Hydroxide (pH 9.0)
Mobile Phase B Acetonitrile or Methanol (with or without 0.1% Formic Acid)
Flow Rate 0.2 - 1.2 mL/min
Column Temperature 30 - 40 °C
Injection Volume 2 - 15 µL

Experimental Workflow & Protocols

A robust and reproducible workflow is critical for accurate bioanalysis. The process involves sample preparation, LC separation, and MS/MS detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound (IS) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: General experimental workflow for Olanzapine analysis.
Detailed Protocol: Protein Precipitation

Protein precipitation is a common, straightforward method for extracting Olanzapine from plasma or serum.[6]

  • Sample Aliquoting: Pipette 100-200 µL of plasma or serum into a microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound internal standard (IS) to each sample, standard, and quality control (QC).

  • Precipitation: Add 3 volumes of cold acetonitrile (e.g., 300 µL for a 100 µL sample) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C. This step helps to concentrate the sample and allows for reconstitution in a solvent compatible with the initial mobile phase.

  • Reconstitution: Reconstitute the dried extract in 100-200 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex briefly to dissolve the residue.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates before transferring to HPLC vials for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary MRM transitions for Olanzapine and its d3-labeled internal standard? A1: The most common transition for quantifying Olanzapine is m/z 313.2 → 256.1.[3][7] For the internal standard, this compound, the corresponding transition is m/z 316.2 → 256.1.[3] It is also recommended to monitor a secondary, qualifier transition for Olanzapine (e.g., 313.1 → 213.1) to ensure specificity.[1]

Q2: Which ionization mode should be used? A2: Positive electrospray ionization (ESI+) is the standard mode for Olanzapine analysis, as it is a basic compound that readily forms positive ions.[4]

Q3: What type of sample preparation is most effective? A3: Several methods are effective, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8] PPT with acetonitrile or methanol is often preferred for its simplicity and speed.[6] SPE can provide a cleaner extract, potentially reducing matrix effects, but is more time-consuming.[9]

Q4: How can I improve poor peak shape (e.g., tailing)? A4: Poor peak shape for basic compounds like Olanzapine is often related to interactions with residual silanols on the silica-based column.[8] To mitigate this, ensure the mobile phase pH is appropriate. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) or a basic mobile phase (e.g., with ammonium hydroxide) can improve peak symmetry.[2][8] Using a column with advanced end-capping can also significantly help.

Q5: Is Olanzapine stable in biological samples? A5: Olanzapine is susceptible to degradation when exposed to light.[5] It is critical to protect samples from light during collection, processing, and storage by using amber tubes and minimizing exposure to ambient light.[5] Samples are generally stable for extended periods when stored frozen at -80°C.[4]

Troubleshooting Guide

This section addresses common issues encountered during this compound analysis in a question-and-answer format.

G Start Low or No Signal for Analyte and/or IS CheckMS 1. Check Mass Spectrometer Start->CheckMS CheckLC 2. Check LC System Start->CheckLC CheckSample 3. Check Sample Preparation Start->CheckSample MSTune Verify MS Tuning & Calibration CheckMS->MSTune MSParams Confirm MRM Transitions & Voltages CheckMS->MSParams SourceClean Clean Ion Source CheckMS->SourceClean LCPressure Check LC Pressure & Flow Rate CheckLC->LCPressure MobilePhase Prepare Fresh Mobile Phase CheckLC->MobilePhase ColumnIssue Check for Column Clog/Aging CheckLC->ColumnIssue Extraction Review Extraction Protocol CheckSample->Extraction IS_Check Verify IS Concentration & Addition CheckSample->IS_Check Stability Assess Sample Stability (Light Exposure) CheckSample->Stability

Caption: Troubleshooting decision tree for low signal intensity.
Problem: High Background Noise or Matrix Effects

  • Question: My chromatograms have a high baseline, and the analyte signal is suppressed, especially in patient samples compared to standards in solvent. What is the cause?

  • Answer: This strongly indicates the presence of matrix effects, where co-eluting endogenous compounds from the biological matrix (like phospholipids) interfere with the ionization of your target analyte.[9]

    • Solution 1: Improve Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a cleaner sample extract.

    • Solution 2: Optimize Chromatography: Modify your LC gradient to better separate Olanzapine from the interfering matrix components. Ensure the interfering peaks do not co-elute with your analyte.

    • Solution 3: Use a Phospholipid Removal Plate: For protein precipitation, specialized filtration plates (e.g., Ostro™) can be used to remove phospholipids post-precipitation, significantly reducing matrix effects.[5]

    • Solution 4: Dilute the Sample: A simple "dilute-and-shoot" approach, where the sample extract is diluted further, can sometimes mitigate matrix effects, though this may compromise the limit of quantitation.

Problem: Peak Area Inconsistency / Poor Reproducibility
  • Question: The peak areas for my quality control (QC) samples are highly variable between injections, leading to poor precision (%CV > 15%). What should I investigate?

  • Answer: Inconsistent peak areas, assuming the IS response is also variable, often points to issues with the sample introduction or preparation steps.

    • Solution 1: Check Autosampler: Inspect the autosampler for air bubbles in the syringe or sample loop. Ensure the injection volume is accurate and reproducible. Check for sample carryover by injecting a blank after a high-concentration sample.

    • Solution 2: Verify Pipetting and IS Addition: Inaccurate or inconsistent pipetting during sample preparation, especially for the internal standard, is a common source of variability. Re-verify pipette calibration and ensure the IS is properly mixed with the sample before extraction.

    • Solution 3: Assess Evaporation/Reconstitution: If an evaporation step is used, ensure samples are completely dried and, more importantly, fully reconstituted. Incomplete reconstitution is a major source of error. Vortex samples thoroughly after adding the reconstitution solvent.

    • Solution 4: Evaluate Sample Stability: As Olanzapine is light-sensitive, inconsistent exposure to light during preparation can lead to variable degradation and poor reproducibility.[5] Ensure all samples are handled with minimal light exposure.

Problem: No Peak Detected for Internal Standard (this compound)
  • Question: I see a peak for Olanzapine in my standards, but there is no peak for the this compound internal standard. What went wrong?

  • Answer: This issue points to a problem specifically with the internal standard.

    • Solution 1: Check IS Preparation: The most likely cause is an error in the preparation of the IS working solution or its omission from the sample. Prepare a fresh IS working solution and re-verify the sample preparation procedure to ensure it is being added correctly.

    • Solution 2: Verify MS Parameters for IS: Double-check that the correct MRM transition (e.g., m/z 316.2 → 256.1) and optimized collision energy/voltages for this compound are correctly entered in the instrument method. A simple typo can result in no signal being detected.

    • Solution 3: Infuse the IS: Directly infuse the IS solution into the mass spectrometer to confirm that the compound is present and that the instrument can detect it under the specified conditions. This will isolate the problem to either the IS solution itself or the LC-MS method parameters.

References

Addressing matrix effects when using Olanzapine-d3 in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to matrix effects when using Olanzapine-d3 as an internal standard in urine sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in urine analysis for Olanzapine?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] In liquid chromatography-mass spectrometry (LC-MS), this interference can lead to either a suppressed (ion suppression) or enhanced (ion enhancement) signal for the target analyte, Olanzapine.[2] Urine is a particularly complex and variable biological fluid, containing high concentrations of salts, urea, and endogenous metabolites that can significantly interfere with the ionization of Olanzapine, compromising the accuracy, precision, and sensitivity of the analytical method.[3][4]

Q2: How does this compound, as a deuterated internal standard, help in addressing matrix effects?

A: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative analysis in complex biological samples.[5] Because this compound is chemically almost identical to Olanzapine, it is expected to have very similar chromatographic retention times and experience the same degree of matrix effects.[6] If both the analyte and the internal standard signals are suppressed or enhanced equally, the ratio of their peak areas should remain constant, allowing for accurate quantification.[6]

Q3: Can this compound fail to compensate for matrix effects? If so, why?

A: Yes, under certain conditions, this compound may not adequately compensate for matrix effects. A primary reason is a potential chromatographic shift between Olanzapine and this compound. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.[6][7] If this shift causes them to co-elute with different interfering components in the urine matrix, they will experience different degrees of ion suppression or enhancement, leading to inaccurate results.[7]

Q4: What are the common signs that I am experiencing significant matrix effects in my Olanzapine urine analysis?

A: Common indicators of significant matrix effects include:

  • Poor accuracy and precision in your quality control (QC) samples.

  • High variability in the peak area ratios of Olanzapine to this compound across different urine samples.

  • Non-linear calibration curves.

  • Inconsistent or low signal intensity for Olanzapine, especially at lower concentrations.[8]

Q5: What are the primary strategies to mitigate matrix effects in Olanzapine urine analysis?

A: The main strategies involve:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components before LC-MS analysis.[9][10]

  • Chromatographic Optimization: Modifying the LC method to better separate Olanzapine and this compound from co-eluting matrix interferences is a crucial step.[10]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank urine matrix that is free of the analyte can help to compensate for consistent matrix effects.[11]

  • Sample Dilution: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[10]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem 1: High variability in the Olanzapine/Olanzapine-d3 peak area ratio across different urine samples.

  • Possible Cause: Differential matrix effects due to the high inter-individual variability of urine. The composition of urine can vary significantly from person to person, leading to inconsistent ion suppression or enhancement.[3]

  • Troubleshooting Steps:

    • Assess Matrix Effect Variability: Perform a post-extraction spike experiment using at least six different lots of blank urine to quantify the variability of the matrix effect.

    • Improve Sample Cleanup: Develop a more robust SPE or LLE method to remove a wider range of interfering compounds.

    • Optimize Chromatography: Adjust the chromatographic gradient to achieve better separation of Olanzapine from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

    • Consider a Different Internal Standard: If the issue persists, it's possible there is a slight chromatographic separation between Olanzapine and this compound. A ¹³C- or ¹⁵N-labeled internal standard might provide better co-elution.

Problem 2: Consistently low signal intensity or complete signal loss for Olanzapine, even at moderate concentrations.

  • Possible Cause: Severe ion suppression caused by a major co-eluting matrix component.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Conduct a post-column infusion experiment to visualize the extent and retention time of the ion suppression zones.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup protocol. For urine, a strong cation exchange SPE cartridge can be effective for basic compounds like Olanzapine.

    • Modify Chromatographic Conditions: Change the analytical column or mobile phase composition to shift the retention time of Olanzapine away from the suppression zone.

    • Dilute the Sample: Try a simple dilution of the urine sample (e.g., 1:10 or 1:20 with mobile phase) to reduce the concentration of interfering substances.

Problem 3: The calibration curve is non-linear, particularly at the lower or upper ends.

  • Possible Cause: Concentration-dependent matrix effects or detector saturation at high concentrations.

  • Troubleshooting Steps:

    • Evaluate Matrix Effects at Different Concentrations: Perform the post-extraction spike experiment at both low and high QC concentrations to check for concentration-dependent matrix effects.

    • Adjust Calibration Range: Narrow the calibration range to the linear portion of the curve.

    • Improve Sample Cleanup: A cleaner extract is less likely to cause non-linear responses due to matrix effects.

    • Check for Detector Saturation: If the non-linearity is at the high end, dilute the upper-level calibrators and samples to bring them within the linear range of the detector.

Experimental Protocols & Data

Quantitative Assessment of Matrix Effects

A study by Fukushima et al. (2023) provides quantitative data on the matrix effect for Olanzapine in urine. The matrix effect was found to be in the range of 77.0–107%, which is considered acceptable for quantification.[11] The recovery of Olanzapine from urine was determined to be between 75.0% and 107%.[11]

ParameterOlanzapine in UrineReference
Matrix Effect 77.0% - 107%[11]
Recovery 75.0% - 107%[11]

Another study employing a "dilute-and-shoot" method reported matrix effects for N-desmethylolanzapine, a metabolite, to be as low as -75.10%, indicating significant ion suppression.[10] This highlights the importance of evaluating different sample preparation strategies.

AnalyteSample PreparationMatrix EffectReference
N-desmethylolanzapineDilute-and-shoot-75.10%[10]
Experimental Protocol: Post-Extraction Spike Assay

This experiment quantifies the absolute matrix effect by comparing the response of an analyte in a clean solution to its response in an extracted blank matrix.

Objective: To calculate the Matrix Factor (MF) for Olanzapine and this compound.

Materials:

  • Blank human urine (at least 6 different sources)

  • Olanzapine and this compound standard solutions

  • Your validated sample preparation method (e.g., SPE or LLE)

  • LC-MS/MS system

Procedure:

  • Prepare Solution A (Neat Solution): Spike Olanzapine and this compound into the final reconstitution solvent at a known concentration (e.g., a mid-range QC level).

  • Prepare Solution B (Post-Spike Matrix):

    • Extract multiple replicates of each blank urine source using your established sample preparation protocol.

    • After the final evaporation step, spike the dried extracts with Olanzapine and this compound to the same final concentration as in Solution A.

    • Reconstitute the spiked extracts in the final solvent.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and record the peak areas for Olanzapine and this compound.

  • Calculation:

    • Matrix Factor (MF): MF = (Peak Area in Solution B) / (Mean Peak Area in Solution A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (MF of Olanzapine) / (MF of this compound)

Interpretation of Results:

  • MF = 1: No matrix effect.

  • MF < 1: Ion suppression.

  • MF > 1: Ion enhancement.

  • IS-Normalized MF close to 1: this compound is effectively compensating for the matrix effect.

  • IS-Normalized MF deviates significantly from 1: The internal standard is not tracking the analyte, indicating a potential issue with the method.

Experimental Protocol: Post-Column Infusion

This experiment provides a qualitative assessment of ion suppression or enhancement across the entire chromatographic run.

Objective: To identify retention time regions with significant matrix effects.

Materials:

  • LC-MS/MS system with a T-fitting

  • Syringe pump

  • Standard solution of Olanzapine

  • Extracted blank urine sample

Procedure:

  • System Setup:

    • Connect the LC column outlet to a T-fitting.

    • Connect a syringe pump containing the Olanzapine standard solution to the second port of the T-fitting.

    • Connect the third port of the T-fitting to the mass spectrometer's ion source.

  • Establish a Stable Baseline: Begin the LC gradient without an injection and start the syringe pump to infuse the Olanzapine solution at a constant, low flow rate (e.g., 5-10 µL/min). A stable, continuous signal for Olanzapine should be observed in the mass spectrometer.

  • Inject Blank Matrix Extract: Once a stable baseline is achieved, inject a blank urine sample that has been processed through your sample preparation method.

  • Monitor the Signal: Monitor the signal intensity of the infused Olanzapine throughout the chromatographic run.

Interpretation of Results:

  • No change in baseline: No significant matrix effects at that retention time.

  • A dip in the baseline: Indicates ion suppression caused by co-eluting matrix components.

  • A rise in the baseline: Indicates ion enhancement.

Visualizing Workflows and Relationships

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Assessment Phase cluster_mitigation Mitigation Strategies cluster_validation Validation start Inconsistent Results or Low Signal (Poor Accuracy/Precision) is_me Suspect Matrix Effects? start->is_me qual_assess Qualitative Assessment: Post-Column Infusion is_me->qual_assess Yes quant_assess Quantitative Assessment: Post-Extraction Spike Assay is_me->quant_assess Yes end Accurate & Precise Results is_me->end No sample_prep Optimize Sample Preparation (SPE/LLE) qual_assess->sample_prep chromatography Modify Chromatographic Conditions qual_assess->chromatography quant_assess->sample_prep quant_assess->chromatography dilution Implement Sample Dilution quant_assess->dilution revalidate Re-validate Method sample_prep->revalidate chromatography->revalidate dilution->revalidate revalidate->end

Deuterated_IS_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Problem: This compound not compensating for matrix effects (IS-Normalized MF ≠ 1) cause1 Chromatographic Shift between Analyte and IS start->cause1 cause2 Differential Ionization in specific matrix start->cause2 cause3 IS Purity or Stability Issues start->cause3 solution1 Optimize Chromatography (Gradient, Column, Mobile Phase) cause1->solution1 solution4 Consider Alternative IS (e.g., ¹³C, ¹⁵N-labeled) cause1->solution4 solution2 Improve Sample Cleanup to remove specific interferences cause2->solution2 cause2->solution4 solution3 Verify IS Concentration and Stability cause3->solution3

References

Stability of Olanzapine-d3 in biological samples under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Olanzapine-d3 in various biological samples under different storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is widely used as an internal standard for the quantification of olanzapine in bioanalytical methods. It is a common and accepted practice in the field to assume that the stability of a deuterated internal standard is comparable to its non-deuterated counterpart. The following stability data is primarily based on studies of olanzapine, with the scientifically-backed assumption that this compound exhibits similar stability characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing biological samples containing this compound?

A1: For optimal stability, it is recommended to protect samples from light and to store them frozen, preferably at -80°C for long-term storage (greater than 60 days).[1][2] For storage periods of less than 60 days, -20°C is generally sufficient.[1][2] Plasma (with EDTA as an anticoagulant) is the preferred matrix for ensuring the stability of olanzapine and, by extension, this compound.[3]

Q2: How stable is this compound at room temperature?

A2: this compound is relatively unstable at room temperature, especially when exposed to light.[4][5] In serum, olanzapine has been found to be stable for up to 17 days when protected from light.[2] However, significant degradation can occur within hours when exposed to light.[4][5] In processed samples (e.g., in an autosampler), degradation can be rapid, and prompt analysis is recommended.[6]

Q3: What is the stability of this compound under refrigeration (2-8°C)?

A3: In serum and plasma, olanzapine is stable for at least 30 days and 2 weeks, respectively, when stored at 2-8°C and protected from light.[2][3]

Q4: Is this compound susceptible to degradation during freeze-thaw cycles?

A4: No, olanzapine has been shown to be stable for up to five freeze-thaw cycles in human serum and for at least three cycles in human plasma.[2][3] This suggests that this compound is also robust under these conditions.

Q5: Should I use a stabilizer for samples containing this compound?

A5: The use of an antioxidant stabilizer such as ascorbic acid is often recommended, particularly for whole blood samples, to prevent oxidative degradation.[2][3][4] For serum and plasma, while not always necessary if samples are handled and stored properly (i.e., protected from light and stored frozen), the addition of ascorbic acid can provide an extra measure of stability.[4]

Q6: Which biological matrix is best for this compound stability?

A6: Plasma, particularly with EDTA as the anticoagulant, is considered the matrix of choice for the analysis of olanzapine, as it demonstrates better stability compared to serum and whole blood.[3] Olanzapine is notably unstable in whole blood.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or inconsistent this compound signal Sample degradation due to improper storage.Ensure samples are stored frozen (-20°C or -80°C) and protected from light. For whole blood, add a stabilizer like ascorbic acid. Promptly process and analyze samples after thawing.
Exposure to light during sample handling.Minimize exposure of samples to light at all stages of handling and analysis. Use amber vials or cover racks with aluminum foil.[4][5]
Instability in the autosampler.Analyze samples as quickly as possible after placing them in the autosampler. Consider using a cooled autosampler if available.[6]
High variability in replicate injections Incomplete thawing or mixing of samples.Ensure samples are completely thawed and thoroughly vortexed before aliquoting for analysis.
Adsorption to container surfaces.Use low-binding polypropylene tubes and vials for sample storage and processing.

Stability Data Summary

The following tables summarize the stability of olanzapine in various biological matrices under different storage conditions. This data is considered representative of this compound stability.

Table 1: Long-Term Stability of Olanzapine in Serum

Storage TemperatureDurationStability
Room Temperature (25°C)17 daysStable[2]
Refrigerated (5°C)At least 30 daysStable[2]
Frozen (-20°C)270 daysStable[2]
Ultra-low (-80°C)270 daysStable[2]

Table 2: Stability of Olanzapine in Human Plasma

Storage ConditionDurationStability
Ambient Temperature3 daysStable[3]
Refrigerated (2-8°C)2 weeksStable[3]
Frozen (-20°C)1 yearStable[3]
Freeze-Thaw Cycles3 cyclesStable[3]

Table 3: Bench-Top and Autosampler Stability of Olanzapine

MatrixConditionDurationStability
SerumAmbient Temperature (darkness)At least 48 hoursStable[4][5]
SerumAmbient Temperature (exposed to 3000 lux light)Unstable after 4 hoursSignificant degradation[4][5]
Processed SampleAutosamplerUp to 24 hoursUnstable, prompt analysis required[6]

Experimental Protocols

A typical experimental workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, and detection by mass spectrometry.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Thaw frozen biological samples (serum or plasma) at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the sample into a clean microcentrifuge tube.

  • Add 25 µL of the this compound internal standard solution.

  • Add 300 µL of acidic acetonitrile to precipitate proteins.[4][5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., Waters XBridge C18, HSST 3).[4][5][7]

    • Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium buffer) and an organic component (e.g., acetonitrile or methanol).[4][5][8]

    • Flow Rate: A typical flow rate is between 0.4 and 1.2 mL/min.[8][9]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Olanzapine: m/z 313.2 → 256.1

      • This compound: m/z 316.2 → 256.1[7]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Serum/Plasma) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (Acidic Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation (C18 Column) supernatant->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition and Quantitation ms->data

Caption: Experimental workflow for this compound analysis.

stability_decision_tree start Sample Collection matrix Select Matrix start->matrix plasma Plasma (EDTA) (Recommended) matrix->plasma Plasma serum Serum matrix->serum Serum whole_blood Whole Blood matrix->whole_blood Whole Blood storage_duration Storage Duration? storage_temp_short Store at -20°C storage_duration->storage_temp_short < 60 days storage_temp_long Store at -80°C storage_duration->storage_temp_long > 60 days protect_light Protect from Light (All Steps) storage_temp_short->protect_light storage_temp_long->protect_light stabilizer Add Stabilizer? (e.g., Ascorbic Acid) stabilizer->storage_duration Yes stabilizer->storage_duration No (Not Recommended) plasma->storage_duration serum->storage_duration whole_blood->stabilizer yes_stab Yes no_stab No analysis Proceed to Analysis protect_light->analysis

Caption: Decision tree for sample handling and storage.

References

Preventing back-exchange of deuterium in Olanzapine-d3 during sample processing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of Olanzapine-d3 as an internal standard in analytical experiments, with a specific focus on preventing the back-exchange of deuterium during sample processing.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern when using this compound?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or sample matrix (e.g., water, methanol).[1][2] This is a significant issue in quantitative analysis because it alters the mass of the internal standard, leading to inaccuracies in the quantification of the target analyte, olanzapine.[2] This phenomenon can compromise the integrity and reliability of bioanalytical methods.

Q2: What are the primary factors that contribute to the back-exchange of deuterium in this compound?

A2: The primary factors influencing deuterium back-exchange are:

  • pH: The rate of back-exchange is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[1][2] For many deuterated compounds, the minimum rate of exchange is observed at a slightly acidic pH.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium back-exchange.[2][3] Conversely, maintaining low temperatures during sample processing can significantly reduce the rate of exchange.

  • Solvent Composition: The presence of protic solvents, which contain exchangeable hydrogen atoms (e.g., water, methanol), is necessary for back-exchange to occur.[1][2] Aprotic solvents (e.g., acetonitrile) are less likely to cause back-exchange.

  • Position of the Deuterium Label: The stability of the deuterium label depends on its position within the molecule. In this compound, the deuterium atoms are on the N-methyl group. While generally more stable than deuteriums on heteroatoms like oxygen or nitrogen, they can still be susceptible to exchange under certain conditions.

Q3: How can I tell if my this compound internal standard is undergoing back-exchange?

A3: You may suspect back-exchange if you observe the following in your LC-MS/MS data:

  • A decrease in the signal intensity of this compound over time, especially when samples are left at room temperature or in the autosampler for extended periods.

  • The appearance or increase in the intensity of a peak corresponding to the mass of partially deuterated or non-deuterated olanzapine in your internal standard solution.

  • Inaccurate and imprecise quantification of olanzapine in your samples.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreasing this compound peak area over time in the autosampler. Back-exchange is occurring due to elevated temperature in the autosampler and/or the pH of the reconstitution solvent.Maintain the autosampler temperature at a low level (e.g., 4°C).[3] Reconstitute the final extract in a solvent with a pH that minimizes back-exchange (ideally around pH 2.5-4).
High variability in analytical results between samples. Inconsistent sample processing times, leading to varying degrees of back-exchange.Standardize all sample processing steps, ensuring that each sample is exposed to the same conditions for the same duration. Process samples in smaller batches if necessary to minimize the time between preparation and analysis.
Presence of a significant M+0 or M+1 peak in the this compound standard. This could be due to inherent isotopic impurity of the standard or back-exchange occurring during storage or sample preparation.Always check the certificate of analysis for the isotopic purity of your this compound standard. Prepare fresh working solutions of the internal standard. Store stock solutions in an aprotic solvent at -20°C or below.[1] During sample processing, minimize exposure to protic solvents and unfavorable pH conditions.
Inaccurate quantification despite using a deuterated internal standard. Significant back-exchange is altering the concentration of the deuterated internal standard, leading to a skewed analyte-to-internal standard ratio.Optimize the entire sample preparation workflow to minimize back-exchange. This includes adjusting the pH of all aqueous solutions, working at low temperatures, and minimizing the time samples are in solution before analysis.

Data on Factors Affecting Back-Exchange

Parameter Condition Effect on Back-Exchange Rate Recommendation
pH Highly Acidic (<2)IncreasedAvoid strongly acidic conditions for prolonged periods.
Slightly Acidic (2.5 - 4) Minimal Maintain pH in this range for all aqueous solutions. [2][3]
Neutral (7)ModerateAvoid neutral pH during sample processing.
Basic (>8)Significantly IncreasedAvoid basic conditions.
Temperature 4°CLowKeep samples and solutions on ice or refrigerated.[3]
Room Temperature (~25°C)ModerateMinimize time at room temperature.
Elevated (>40°C)HighAvoid heating samples.
Solvent Aprotic (e.g., Acetonitrile)NegligibleUse aprotic solvents for reconstitution where possible.[1]
Protic (e.g., Water, Methanol)Potential for ExchangeMinimize exposure time and control pH and temperature when using protic solvents.[1][2]

Experimental Protocols

Protocol 1: Recommended Sample Processing Workflow to Minimize Back-Exchange

This protocol outlines a general procedure for the extraction of olanzapine from a biological matrix (e.g., plasma) using protein precipitation, with steps incorporated to minimize deuterium back-exchange of the this compound internal standard.

Materials:

  • Biological matrix samples (e.g., plasma, serum)

  • This compound internal standard (IS) stock solution (in aprotic solvent like acetonitrile)

  • Ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Reconstitution solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid, pH adjusted to ~3)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • LC-MS vials

Procedure:

  • Pre-cool all materials: Place samples, IS solution, protein precipitation solvent, and microcentrifuge tubes on ice for at least 15 minutes before starting the extraction.

  • Sample Aliquoting: In a pre-chilled microcentrifuge tube, add a precise volume of the biological matrix (e.g., 100 µL).

  • Internal Standard Spiking: Add a precise volume of the pre-chilled this compound IS solution to each sample.

  • Protein Precipitation: Add a sufficient volume of the ice-cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid) to each sample. The acidic nature of the solvent helps to maintain a low pH.

  • Vortexing: Immediately vortex the samples for 30-60 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 5-10 minutes in a refrigerated centrifuge (4°C).

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, pre-chilled tube or an LC-MS vial.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature.

  • Reconstitution: Reconstitute the dried extract in a minimal volume of the pre-chilled, slightly acidic reconstitution solvent.

  • Analysis: Analyze the samples by LC-MS/MS as soon as possible. If storage is necessary, keep the vials in a cooled autosampler (e.g., 4°C).

Visualizations

cluster_0 Factors Promoting Back-Exchange cluster_1 Preventative Measures pH Unfavorable pH (Highly Acidic or Basic) Back_Exchange Deuterium Back-Exchange of this compound pH->Back_Exchange Temp Elevated Temperature Temp->Back_Exchange Solvent Protic Solvents (e.g., Water, Methanol) Solvent->Back_Exchange Time Extended Processing Time Time->Back_Exchange Control_pH Maintain pH ~2.5-4 Control_pH->Back_Exchange Control_Temp Low Temperature (e.g., 4°C) Control_Temp->Back_Exchange Control_Solvent Use Aprotic Solvents (when possible) Control_Solvent->Back_Exchange Control_Time Minimize Processing Time Control_Time->Back_Exchange Inaccurate_Results Inaccurate Quantification Back_Exchange->Inaccurate_Results

Caption: Factors influencing and preventing deuterium back-exchange.

start Start: Sample Received precool Pre-cool Sample, IS, and Solvents (4°C) start->precool aliquot Aliquot Sample precool->aliquot spike Spike with This compound IS aliquot->spike precipitate Add Ice-Cold Acidic Protein Precipitation Solvent spike->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer reconstitute Reconstitute in Acidic Mobile Phase transfer->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Improving peak shape and resolution for Olanzapine-d3 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Olanzapine-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and resolution in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound?

A good starting point for developing a separation method for Olanzapine and its deuterated internal standard, this compound, is a reversed-phase C18 column.[1] The mobile phase commonly consists of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic modifier such as acetonitrile or methanol.[1][2] Initial trials often use a mobile phase composition of approximately 70:30 (v/v) aqueous to organic phase.[1][3]

Q2: How critical is the mobile phase pH for good peak shape?

The pH of the mobile phase is a critical parameter for achieving optimal peak shape and retention for Olanzapine, which is a basic compound. Controlling the pH is essential for ensuring consistent ionization of the analyte. A low pH, around 2.5 to 3.5, has been demonstrated to produce sharp, well-defined peaks without tailing.[2] It is crucial to always operate within the stable pH range of your specific HPLC column.

Q3: Which detection wavelength is recommended for this compound?

For UV detection, Olanzapine can be monitored at several wavelengths, including 220 nm, 226 nm, 234 nm, 258 nm, and 270 nm.[3] The choice of wavelength can be influenced by the desired sensitivity and the potential for interference from other components in the sample matrix. A wavelength of 258 nm has been successfully used for the determination of Olanzapine in pharmaceutical tablets.[1] When using tandem mass spectrometry (MS/MS), which is common for bioanalytical methods, specific mass transitions are monitored. For this compound, a common transition is m/z 316.1 > 256.1.[4][5]

Q4: Can mobile phase additives improve peak shape?

Yes, additives can be beneficial. For basic compounds like Olanzapine, peak tailing can occur due to interactions with residual silanol groups on the silica-based stationary phase.[6] Adding a competing base, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can mask these active sites and significantly improve peak symmetry.[2] Typically, a low concentration of 0.1% to 0.2% (v/v) is sufficient.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, focusing on peak shape and resolution.

Issue 1: Peak Tailing

Peak tailing is a common problem when analyzing basic compounds like Olanzapine, where the peak's trailing edge is drawn out.[7]

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the column's stationary phase can interact with the basic analyte, causing tailing.[6]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) can protonate the silanol groups, reducing their interaction with the protonated basic analyte.

    • Solution 2: Use a Silanol Blocker: Add a competing base like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to mask the active silanol sites.[2]

    • Solution 3: Employ an End-Capped Column: Use a column that has been "end-capped" to reduce the number of accessible silanol groups.[7] Phenyl-Hexyl columns have also shown good performance.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[6]

    • Solution: Reduce the injection volume or dilute the sample and reinject.[6]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing that affects all peaks in the chromatogram.[7][8]

    • Solution: If a void is suspected, reversing and flushing the column (if permitted by the manufacturer) may help. Replacing the column may be necessary.[7] Using guard columns and in-line filters can help prevent this issue.[7]

Issue 2: Peak Fronting

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can also compromise results.

Possible Causes & Solutions:

  • Column Overload: This is a primary cause of peak fronting.[9]

    • Solution: Dilute the sample or decrease the injection volume.[9]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting, especially for early eluting peaks.[6]

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Issue 3: Poor Resolution

Poor resolution between this compound and other components can hinder accurate quantification.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The ratio of organic to aqueous phase may not be ideal for separation.

    • Solution 1: Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic modifier (acetonitrile or methanol). Decreasing the organic content will generally increase retention times and may improve resolution.

    • Solution 2: Change Organic Modifier: Switching from methanol to acetonitrile, or vice-versa, can alter selectivity and improve separation.

  • Inadequate Column Chemistry: The stationary phase may not be providing the necessary selectivity.

    • Solution: Experiment with different column chemistries. While C18 is common, other phases like Phenyl-Hexyl have been shown to provide different selectivity for psychotropic drugs.[2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Olanzapine

This protocol is a starting point for the analysis of Olanzapine in bulk drug and pharmaceutical dosage forms.

  • Column: Kromasil C18 (dimensions not specified, but C18 is a common choice).[1]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (30:70 v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV at 258 nm.[1]

  • Sample Preparation: For tablets, weigh and powder twenty tablets. An amount of powder equivalent to 50 mg of Olanzapine is dissolved in 25 mL of the mobile phase with sonication. The solution is then filtered and diluted to the desired concentration with the mobile phase.[3]

Protocol 2: UPLC-MS/MS Method for Olanzapine and this compound in Serum

This method is suitable for the bioanalysis of Olanzapine in serum samples.

  • Column: HSS T3 (2.1 x 100 mm, 1.8 µm).[4]

  • Mobile Phase: Gradient elution with acidic water and methanol.[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Run Time: 1.5 minutes.[4]

  • Mass Spectrometry: Positive ion mode with multiple reaction monitoring (MRM).[4]

    • Olanzapine Transition: m/z 313.1 > 256.1.[4]

    • This compound Transition: m/z 316.1 > 256.1.[4]

  • Sample Preparation: Protein precipitation is performed using an Ostro 96-well filtration plate. 100 µL of serum is mixed with 25 µL of the this compound internal standard, followed by the addition of 300 µL of acidic acetonitrile to precipitate proteins and phospholipids.[4]

Data Summary

Table 1: HPLC Method Parameters for Olanzapine Analysis

ParameterMethod 1Method 2Method 3
Column Kromasil C18Not SpecifiedXterra RP18 (4.6 x 150mm, 5µm)
Mobile Phase Acetonitrile:Phosphate Buffer (30:70 v/v)[1]Ammonium Phosphate Buffer:Methanol (70:30 v/v)[3]Orthophosphoric Acid Buffer (pH 3):Methanol (40:60 v/v)[10]
Flow Rate 1.5 mL/min[1]1.0 mL/min[3]1.0 mL/min[10]
Detection UV at 258 nm[1]UV at 220 nm[3]UV at 220 nm[10]
Retention Time 1.850 min[1]3.447 min[3]Not Specified

Table 2: UPLC-MS/MS Method Parameters for Olanzapine and this compound

ParameterMethod 1Method 2
Column HSS T3 (2.1 x 100mm, 1.8µm)[4]Waters XBridge C18[5]
Mobile Phase Gradient with acidic water and methanol[4]Not Specified
Flow Rate 0.5 mL/min[4]Not Specified
Mass Transitions Olanzapine: m/z 313.1 > 256.1, this compound: m/z 316.1 > 256.1[4]Olanzapine: m/z 313.2 > 256.1, this compound: m/z 316.2 > 256.1[5]
Sample Matrix Serum[4]Human Plasma[5]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Silanol Interactions? start->cause1 cause2 Column Overload? start->cause2 cause3 Column Bed Deformation? start->cause3 solution1a Adjust Mobile Phase pH (e.g., to 2.5-3.5) cause1->solution1a Yes solution1b Add Silanol Blocker (e.g., DEA, TEA) cause1->solution1b Yes solution1c Use End-Capped or Phenyl-Hexyl Column cause1->solution1c Yes solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 Yes solution3 Reverse/Flush Column or Replace Column cause3->solution3 Yes

Caption: Troubleshooting workflow for peak tailing.

Mobile_Phase_Optimization start Start: Poor Resolution step1 Adjust Organic Modifier Ratio (e.g., Acetonitrile/Methanol %) start->step1 step2 Change Organic Modifier (e.g., Switch Acetonitrile to Methanol) step1->step2 If resolution is still poor end Resolution Improved step1->end If resolution is acceptable step3 Evaluate Different Column Chemistry (e.g., C18 vs. Phenyl-Hexyl) step2->step3 If resolution is still poor step2->end If resolution is acceptable step3->end

Caption: Logical steps for mobile phase optimization to improve resolution.

References

Minimizing ion suppression of Olanzapine-d3 in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Olanzapine-d3 in electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a critical issue when using this compound as an internal standard?

A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] In electrospray ionization (ESI), these interfering substances can compete for charge, alter droplet surface tension, or change solvent evaporation characteristics, all of which hinder the formation of gas-phase ions of this compound.[3] Although a stable isotope-labeled internal standard like this compound is designed to co-elute with the analyte (Olanzapine) and experience similar matrix effects, severe or differential suppression can still lead to inaccurate and imprecise quantification.[2] Failure to address ion suppression can compromise assay sensitivity and reproducibility.[4]

Q2: What are the most common causes of ion suppression when analyzing this compound in biological matrices?

A2: Ion suppression for this compound analysis in matrices like plasma, serum, or brain tissue is typically caused by:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in reversed-phase chromatography.[5][6]

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers or the sample itself can build up in the ion source, crystallize on the ESI droplet surface, and interfere with the ionization process.[2][7]

  • Endogenous Molecules: Other small molecules, lipids, and proteins naturally present in the biological sample can co-elute with this compound and compete for ionization.[7][8]

  • Exogenous Contaminants: Substances introduced during sample collection or preparation, such as plasticizers from collection tubes or detergents, can also suppress the signal.[3]

Q3: How can I determine if my this compound signal is being affected by ion suppression?

A3: The most direct method is a post-column infusion experiment .[2][6] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A significant dip in the this compound signal at a specific retention time indicates that ion-suppressing compounds are eluting from the column at that moment.[2] Another method is to compare the peak area of this compound in a post-extraction spiked matrix sample to its peak area in a neat solvent; a lower response in the matrix sample confirms suppression.[3]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[3][6][9] This is due to the different ionization mechanisms. ESI relies on charge competition on the surface of evaporating droplets, which is easily affected by co-eluting matrix components.[9] APCI utilizes a gas-phase ionization process, which is often less affected by non-volatile matrix components.[3] If severe ion suppression persists with ESI, switching to an APCI source, if available, could be a viable solution.[9]

Q5: My this compound signal is low and inconsistent. What are the initial troubleshooting steps?

A5: When encountering a poor signal for this compound, follow this logical troubleshooting workflow. The primary goal is to separate the analyte from interfering matrix components, either physically (sample preparation) or chromatographically.

G cluster_0 Troubleshooting Workflow cluster_1 Potential Solutions start Low/Inconsistent this compound Signal prep Step 1: Review Sample Preparation Is it effective enough? start->prep chrom Step 2: Optimize Chromatography Is separation adequate? prep->chrom If suppression persists sol_prep Implement SPE or LLE (See Protocols 1 & 2) prep->sol_prep ms Step 3: Adjust MS Parameters Is the instrument optimized? chrom->ms If suppression persists sol_chrom Modify gradient Change column Adjust flow rate chrom->sol_chrom sol_ms Optimize voltages Adjust gas flows/temps (See Table 2) ms->sol_ms end Signal Improved sol_prep->end sol_chrom->end sol_ms->end G cluster_0 Mechanism of Ion Suppression in ESI cluster_1 Co-elution matrix Sample Matrix (Plasma, Urine, etc.) column LC Column matrix->column olz This compound column->olz interfere Interferences (e.g., Phospholipids) column->interfere esi ESI Source olz->esi interfere->esi ms_detect Mass Spectrometer esi->ms_detect Competition for charge/droplet surface suppressed Suppressed Signal ms_detect->suppressed G lc LC Pump & Autosampler column Analytical Column lc->column Mobile Phase + Blank Matrix Injection tee T-connector column->tee ms Mass Spectrometer tee->ms Combined Flow syringe Syringe Pump (Constant flow of this compound) syringe->tee

References

Dealing with poor recovery of Olanzapine-d3 during solid-phase extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase extraction (SPE) of Olanzapine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the solid-phase extraction of Olanzapine and its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

This compound is the deuterium-labeled version of Olanzapine.[1] It is used as an internal standard (IS) in quantitative analysis to improve the accuracy and precision of the measurement of Olanzapine concentration.[2] Since this compound is chemically almost identical to Olanzapine, it is expected to behave similarly during sample preparation (including SPE) and analysis (e.g., by LC-MS/MS).[3][4] By adding a known amount of this compound to the sample before extraction, any loss of the analyte (Olanzapine) during the SPE process can be corrected for by measuring the recovery of the internal standard.

Q2: What are the key physicochemical properties of Olanzapine that influence its recovery in SPE?

The solid-phase extraction of Olanzapine is significantly influenced by its chemical properties. Olanzapine is a weakly basic compound with a pKa of 7.24. This means its charge state is dependent on the pH of the solution. At a pH below its pKa, Olanzapine will be protonated and carry a positive charge, while at a pH above its pKa, it will be in its neutral form. This property is crucial for selecting the appropriate SPE sorbent and optimizing the pH of the loading, washing, and elution solvents. Additionally, with a LogP of around 3.6, Olanzapine is a relatively nonpolar molecule, which guides the choice of reversed-phase or ion-exchange SPE sorbents.

Q3: Does the deuterium labeling in this compound significantly affect its SPE behavior compared to unlabeled Olanzapine?

In most cases, deuterium labeling has a minimal effect on the physicochemical properties of a molecule, and therefore the SPE behavior of this compound is expected to be very similar to that of unlabeled Olanzapine.[3] However, in some instances, a phenomenon known as the "isotope effect" can cause slight differences in chromatographic retention times between the deuterated and non-deuterated compounds.[5] While this is more of a concern for chromatography, it is good practice to verify that both compounds behave similarly under the developed SPE method.

Q4: What are the common causes of poor recovery of this compound during SPE?

Low recovery of this compound during solid-phase extraction can stem from several factors:

  • Analyte Breakthrough: The analyte does not adequately bind to the SPE sorbent during the sample loading step and is lost in the load fraction.[3][6]

  • Elution during Wash Steps: The wash solvent may be too strong, causing the premature elution of the analyte along with interferences.[3][6]

  • Incomplete Elution: The elution solvent may not be strong enough to completely remove the analyte from the sorbent.[3][6]

  • Improper pH: The pH of the sample or solvents may not be optimized for the retention and elution of Olanzapine.[3]

  • Secondary Interactions: The analyte may have strong secondary interactions with the sorbent material that hinder its elution.[7]

Troubleshooting Guide for Poor this compound Recovery

Problem: My recovery of this compound is consistently below 70%. How can I identify the cause and improve it?

To systematically troubleshoot low recovery, it is essential to determine at which step of the SPE process the analyte is being lost. This can be achieved by collecting and analyzing the fractions from each step (load, wash, and elution).[6]

Step 1: Fraction Collection and Analysis

Perform the SPE procedure and collect the following fractions separately:

  • Load Fraction: The sample effluent that passes through the cartridge during loading.

  • Wash Fraction(s): The effluent from each wash step.

  • Elution Fraction: The final eluate containing the analyte of interest.

Analyze each fraction for the presence of this compound. The results will guide you to the problematic step.

Step 2: Interpreting the Results and Implementing Solutions

The following table summarizes potential causes and corresponding solutions based on where the this compound is found.

Fraction Containing this compound Potential Cause Troubleshooting Steps
Load Fraction Incorrect Sorbent Choice: The sorbent may not have sufficient affinity for Olanzapine.- For reversed-phase SPE, ensure the sorbent is appropriate for a compound with a LogP of ~3.6. A C8 or C18 sorbent is often a good starting point.[7] - Consider a mixed-mode or ion-exchange sorbent if pH manipulation is part of the strategy.
Sample Solvent Too Strong: The organic content of the sample solution is too high, preventing retention.- Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[7]
Incorrect Sample pH: The pH of the sample may be preventing the desired interaction with the sorbent.- For reversed-phase SPE, adjust the sample pH to be at least 2 units above the pKa of Olanzapine (pH > 9.24) to ensure it is in its neutral, more retentive form.[8] - For cation-exchange SPE, adjust the sample pH to be at least 2 units below the pKa (pH < 5.24) to ensure it is positively charged.
Flow Rate Too High: The sample is passing through the cartridge too quickly for efficient binding.- Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent.[7]
Wash Fraction Wash Solvent Too Strong: The wash solvent is eluting the this compound along with the interferences.- Decrease the organic strength of the wash solvent. For example, if using 40% methanol, try 20% methanol.[7] - Ensure the pH of the wash solvent is optimized to maintain the retention of this compound while removing interferences. For reversed-phase, maintain a high pH.
Elution Fraction (Low Concentration) and Analyte still on Sorbent Elution Solvent Too Weak: The elution solvent is not strong enough to break the interaction between this compound and the sorbent.- Increase the organic strength of the elution solvent (e.g., from 70% methanol to 90% methanol).[7][8] - Adjust the pH of the elution solvent to disrupt the interaction. For reversed-phase, eluting with an acidic mobile phase (pH < 5.24) will protonate the Olanzapine, making it less retained.[8]
Insufficient Elution Volume: The volume of the elution solvent is not enough to elute all the bound analyte.- Increase the volume of the elution solvent or perform a second elution step and combine the eluates.[7]
Secondary Interactions: Strong, non-primary interactions between this compound and the sorbent are preventing complete elution.- Try a different elution solvent (e.g., acetonitrile instead of methanol). - Consider a different type of SPE sorbent that is less prone to secondary interactions.[7]
Quantitative Data Summary

The following table provides a hypothetical example of how optimizing SPE parameters can improve the recovery of this compound.

SPE Parameter Condition 1 (Poor Recovery) Recovery (%) Condition 2 (Optimized) Recovery (%)
Sample Pre-treatment Plasma diluted 1:1 with 50% Methanol45%Plasma diluted 1:1 with 2% NH4OH in water (pH ~10)95%
Wash Solvent 40% Methanol in water60% (significant loss in wash)20% Methanol in 2% NH4OH in water92%
Elution Solvent 70% Methanol in water55% (incomplete elution)2% Formic Acid in 90% Methanol96%

Experimental Protocols

Protocol 1: Recommended SPE Protocol for this compound from Human Plasma

This protocol is a general guideline and may require further optimization for your specific application.

1. Materials:

  • SPE Cartridge: Reversed-phase C18, 100 mg/3 mL
  • Human Plasma containing Olanzapine and spiked with this compound
  • Conditioning Solvent: Methanol
  • Equilibration Solvent: Deionized Water
  • Sample Pre-treatment Solution: 2% Ammonium Hydroxide in Water
  • Wash Solvent: 20% Methanol in 2% Ammonium Hydroxide in Water
  • Elution Solvent: 2% Formic Acid in Methanol
  • Collection tubes
  • SPE manifold

2. Procedure:

  • Conditioning: Pass 3 mL of Methanol through the SPE cartridge.
  • Equilibration: Pass 3 mL of Deionized Water through the cartridge. Do not allow the cartridge to dry.
  • Sample Loading:
  • Pre-treat 1 mL of plasma by diluting it 1:1 with the Sample Pre-treatment Solution.
  • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
  • Washing:
  • Pass 3 mL of the Wash Solvent through the cartridge to remove interferences.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elution:
  • Place a clean collection tube under the cartridge.
  • Elute the this compound with 2 x 1.5 mL aliquots of the Elution Solvent.
  • Collect the eluate.
  • Post-Elution:
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow for Poor SPE Recovery

G start Problem: Poor this compound Recovery (<70%) step1 Step 1: Perform Fraction Collection (Load, Wash, Elution) start->step1 step2 Analyze each fraction for this compound step1->step2 decision Where is the analyte lost? step2->decision load In Load Fraction decision->load Load wash In Wash Fraction decision->wash Wash elution Low in Elution / Still on Sorbent decision->elution Elution solution_load Potential Causes: - Incorrect Sorbent - Sample Solvent Too Strong - Incorrect Sample pH - High Flow Rate Solutions: - Re-evaluate sorbent choice - Dilute sample - Adjust sample pH - Decrease flow rate load->solution_load solution_wash Potential Cause: - Wash Solvent Too Strong Solution: - Decrease organic strength of wash solvent wash->solution_wash solution_elution Potential Causes: - Elution Solvent Too Weak - Insufficient Elution Volume - Secondary Interactions Solutions: - Increase elution solvent strength - Increase elution volume - Change elution solvent/sorbent elution->solution_elution end Optimized Recovery solution_load->end solution_wash->end solution_elution->end

Caption: Troubleshooting workflow for poor SPE recovery.

Solid-Phase Extraction (SPE) Workflow for this compound

SPE_Workflow conditioning 1. Conditioning (e.g., Methanol) equilibration 2. Equilibration (e.g., Water) conditioning->equilibration waste1 To Waste conditioning->waste1 loading 3. Sample Loading (Pre-treated Plasma) equilibration->loading waste2 To Waste equilibration->waste2 washing 4. Washing (Remove Interferences) loading->washing elution 5. Elution (Collect Analyte) washing->elution waste3 To Waste washing->waste3 collection Collect for Analysis elution->collection

Caption: General workflow for solid-phase extraction.

References

Ensuring the isotopic purity of Olanzapine-d3 for accurate quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Olanzapine using Olanzapine-d3 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity, and why is it critical for this compound?

A: Isotopic purity refers to the percentage of a stable isotope-labeled internal standard (SIL-IS), like this compound, that is fully enriched with the desired isotope (deuterium, in this case).[1][2] It is a critical parameter because the unlabeled or partially labeled forms of Olanzapine within the this compound standard can contribute to the signal of the target analyte.[3] This phenomenon, known as "cross-talk," can lead to an overestimation of the analyte's concentration, compromising the accuracy, precision, and linearity of your results, especially at the lower limit of quantitation (LLOQ).[2][3]

Q2: What are the common sources of isotopic impurities in this compound?

A: Isotopic impurities can arise from several sources, primarily during the chemical synthesis of the labeled compound.[3] These include:

  • Incomplete Labeling: The chemical reactions to introduce deuterium atoms onto the Olanzapine molecule may not reach 100% completion, leaving some molecules unlabeled (M+0) or partially labeled.[3]

  • Isotopic Composition of Precursors: The starting materials used in the synthesis naturally contain a small percentage of heavier isotopes, which can affect the final isotopic distribution.[3]

  • Isotope Exchange: Deuterium labels, particularly if located on labile positions, can sometimes exchange with hydrogen atoms from solvents or the surrounding matrix, a process known as back-exchange.[3] This can reduce the isotopic purity over time.

  • Degradation: Improper storage or handling can lead to the degradation of this compound, potentially altering its isotopic profile or chemical purity.[4][5]

Q3: How can I verify the isotopic purity of my this compound internal standard?

A: Verifying the isotopic purity of your this compound lot is essential for accurate quantification. The primary methods are:

  • Certificate of Analysis (CoA): The manufacturer should always provide a CoA specifying the isotopic enrichment or purity of the standard.[3] This document is your first point of reference.

  • High-Resolution Mass Spectrometry (HRMS): The most direct way to verify purity is by infusing a solution of the this compound standard directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).[3][6][7] This allows for the precise measurement of the relative intensities of the labeled (d3) and unlabeled (d0) forms.

Q4: What is an acceptable level of isotopic purity for this compound?

A: For most quantitative bioanalytical methods, a high degree of isotopic enrichment is recommended, typically >99%.[3] However, the critical acceptance criterion relates to the contribution of the internal standard (IS) to the analyte signal. A widely accepted guideline is that the interference in a blank sample (spiked only with the IS) should be less than or equal to 20% of the analyte response at the Lower Limit of Quantitation (LLOQ).[2]

Contribution DirectionAcceptance Criteria
Internal Standard → AnalyteThe interference in blank samples (containing only the internal standard) should be ≤ 20% of the analyte response at the LLOQ.[2]

Q5: How should I properly store this compound to maintain its purity?

A: Proper storage is crucial to prevent degradation and maintain both chemical and isotopic purity. Stock solutions of this compound should typically be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8] It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] Olanzapine can be sensitive to light and temperature, so protection from light and consistent cold storage are important.[5][9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Inaccurate Quantification (Overestimation), Especially at Low Concentrations The unlabeled (d0) impurity in your this compound standard is significantly contributing to the analyte signal.[3]1. Verify the isotopic purity of your this compound lot using HRMS (see Experimental Protocol 1). 2. If purity is insufficient, apply a mathematical correction to your data.[3] 3. Consider purchasing a new lot of this compound with a higher specified isotopic purity (>99%).
High Background Signal in Blank Samples (Matrix + IS) Your this compound internal standard contains a significant amount of the unlabeled analyte.[3]1. Analyze a "zero sample" (blank matrix spiked only with the IS) and compare the analyte signal to the signal at the LLOQ.[2] 2. The signal in the zero sample should not exceed 20% of the LLOQ signal.[2] If it does, a higher purity standard is required.
Unexpected Peaks in the Mass Spectrum of the IS The internal standard may have chemical impurities from its synthesis or may have degraded during storage.[10][11]1. Analyze the this compound standard by LC-MS/MS to check for co-eluting chemical impurities. 2. Review the storage conditions and age of the standard. Degradation can occur due to exposure to light, temperature, or moisture.[5][9]
Drifting Calibration Curve or Poor Linearity The molar ratio between the internal standard and the analyte is significantly skewed, causing the natural isotopic abundance of the analyte or the impurity in the IS to become significant.[12]1. Ensure that the concentration of the this compound internal standard is added at approximately the same level across the calibration range.[12]

Experimental Protocols

Protocol 1: Determining Isotopic Purity of this compound by HRMS

This protocol outlines the direct infusion method to assess the isotopic distribution of an this compound standard.

1. Materials:

  • This compound standard

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

  • LC-MS grade solvent (e.g., acetonitrile or methanol)

  • Syringe pump

2. Methodology:

  • Solution Preparation: Prepare a solution of the this compound standard in a suitable solvent at a concentration appropriate for direct infusion (e.g., 1 µg/mL).

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer to ensure high mass accuracy.

    • Set the instrument to the appropriate ionization mode (positive electrospray ionization, ESI+) for Olanzapine.[13][14]

    • Acquire data in full scan mode over a mass range that includes the monoisotopic masses of both unlabeled Olanzapine and this compound.

  • Data Acquisition: Infuse the prepared solution directly into the mass spectrometer at a constant flow rate. Acquire the high-resolution mass spectrum.

  • Data Analysis:

    • Identify the monoisotopic peak for unlabeled Olanzapine (C₁₇H₂₀N₄S, approx. m/z 313.14) and the monoisotopic peak for this compound (C₁₇H₁₇D₃N₄S, approx. m/z 316.16).

    • Measure the peak intensities or areas for both the unlabeled impurity (A_impurity) and the labeled standard (A_labeled).

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [A_labeled / (A_labeled + A_impurity)] x 100

Example Isotopic Purity Calculation:

Isotope PeakTheoretical m/zMeasured Intensity (Counts)
Olanzapine (d0)313.1450,000
This compound (d3)316.169,950,000
Calculated Purity 99.5%
Protocol 2: Sample Preparation for Olanzapine Quantification using LC-MS/MS

This protocol describes a general solid-phase extraction (SPE) method for quantifying Olanzapine from serum or plasma.[13][14]

1. Materials:

  • Serum/plasma samples, calibrators, and quality controls

  • This compound internal standard working solution

  • Solid Phase Extraction (SPE) cartridges

  • Reconstitution solvent (mobile phase)

  • LC-MS/MS system (e.g., Triple Quadrupole)[13][14]

2. Methodology:

  • Sample Pre-treatment: To an aliquot of serum or plasma (e.g., 100 µL), add the this compound internal standard solution.[13][15]

  • Protein Precipitation (Optional but common): Add a protein precipitation agent like acidic acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.[9]

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the pre-treated sample (or supernatant from protein precipitation) onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a specific volume of the mobile phase.[13][14]

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.[14] Quantitation is performed using multiple reaction monitoring (MRM).[13][14]

Typical Mass Transitions for MRM Analysis:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Olanzapine313.2256.1
This compound316.2256.1
(Note: These are common transitions; they should be optimized on your specific instrument).[16]

Visualizations

G start Inaccurate Quantification (Overestimation) q1 Is the issue more pronounced at low concentrations? start->q1 cause1 Probable Cause: Cross-talk from unlabeled impurity in this compound. q1->cause1 Yes other_causes Investigate other causes: Matrix effects, instrument performance, etc. q1->other_causes No step1 Step 1: Verify Isotopic Purity (See Protocol 1) cause1->step1 q2 Is Purity < 99% or does IS response in blank exceed 20% of LLOQ response? step1->q2 solution1 Solution A: Purchase higher purity This compound lot. q2->solution1 Yes solution2 Solution B: Apply mathematical correction for impurity contribution. q2->solution2 Yes, and new lot unavailable end Accurate Quantification Achieved q2->end No solution1->end solution2->end

Caption: Troubleshooting workflow for inaccurate Olanzapine quantification.

G prep Prepare 1 µg/mL This compound Solution infuse Direct Infusion via Syringe Pump prep->infuse hrms Acquire Full Scan Spectrum on High-Resolution MS infuse->hrms analyze Measure Peak Intensities of d0 and d3 ions hrms->analyze calculate Calculate Isotopic Purity: %Purity = [d3 / (d0 + d3)] * 100 analyze->calculate

Caption: Experimental workflow for determining isotopic purity via HRMS.

G cluster_IS Internal Standard Channel (this compound) cluster_Analyte Analyte Channel (Olanzapine) IS_pure This compound (Labeled, m/z 316.2) IS_impure Olanzapine (Unlabeled Impurity, m/z 313.2) Detector Mass Spectrometer Signal at m/z 313.2 IS_impure->Detector Cross-Talk (Causes Overestimation) Analyte True Analyte Signal (m/z 313.2) Analyte->Detector Intended Signal

Caption: Diagram illustrating isotopic cross-talk from the internal standard.

References

Validation & Comparative

Validation of Olanzapine-d3 as an Internal Standard for Olanzapine Quantification: A Comparative Guide Following FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of Olanzapine-d3 as an internal standard for the quantification of olanzapine in bioanalytical methods. The performance of this compound is evaluated against several alternatives, supported by experimental data, in accordance with FDA and ICH guidelines.

The use of a suitable internal standard (IS) is a critical component of robust bioanalytical method validation, ensuring the accuracy and precision of drug quantification. For the analysis of the atypical antipsychotic drug olanzapine, its stable isotope-labeled (SIL) counterpart, this compound, is a commonly employed internal standard. This guide delves into the validation parameters of this compound and compares its performance with other structural analog internal standards.

The Gold Standard: Stable Isotope-Labeled Internal Standards

According to both the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) guidelines, a stable isotope-labeled version of the analyte is the preferred choice for an internal standard. This is because SIL internal standards have nearly identical physicochemical properties to the analyte, differing only in mass. This similarity allows them to effectively track the analyte through sample preparation, chromatography, and ionization, compensating for variations in extraction recovery and matrix effects.

Comparative Performance of Internal Standards for Olanzapine Analysis

The following tables summarize the quantitative validation data for this compound and alternative internal standards used in the bioanalysis of olanzapine.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

Internal StandardAnalyte Concentration Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)Citation
This compound 0.1 - 20> 0.990.1[1]
This compound 0.5 - 500 (nM)≥ 0.9990.5 (nM)N/A
Irbesartan 2 - 300> 0.9992[2]
Venlafaxine 1 - 200.99761[3]
Dibenzepine 0.005 - 0.50 (mg/kg)N/A0.005 (mg/kg)[4]

Table 2: Accuracy and Precision

Internal StandardQC LevelAccuracy (% Bias or RE)Precision (% CV or RSD)Citation
This compound LLOQ, LQC, MQC, HQCWithin ±10%< 10%[1]
This compound N/A2.6 - 11.9%≤ 4.8%N/A
Irbesartan LQC, MQC, HQC4.95 - 7.59%≤ 7.55%[2]
Venlafaxine LLOQ, LQC, MQC, HQC< 1.66%< 11.60%[3]
Dibenzepine LQC, MQC, HQC85 - 115% (% Recovery)< 11%[4]

Experimental Protocols for Key Validation Experiments

Detailed methodologies are crucial for ensuring the reproducibility and reliability of bioanalytical assays. Below are outlines for key validation experiments based on FDA and ICH guidelines.

Specificity and Selectivity

Objective: To ensure that the analytical method can unequivocally measure the analyte in the presence of other components in the sample matrix.

Protocol:

  • Analyze at least six different batches of the blank biological matrix (e.g., plasma) to assess for interfering peaks at the retention times of olanzapine and the internal standard.

  • Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration to confirm that they can be detected without significant interference.

  • Analyze the blank matrix spiked with potentially co-administered drugs and known metabolites of olanzapine to check for any interference.

  • Acceptance Criteria: The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for olanzapine and less than 5% for the internal standard.

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the internal standard.

Protocol:

  • Obtain at least six different sources of the biological matrix.

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard spiked in the mobile phase or a neat solution.

    • Set B: Blank matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.

    • Set C: Matrix from each of the six sources is spiked with the analyte at low and high concentrations, along with the internal standard, and then extracted.

  • The matrix factor (MF) is calculated by comparing the peak areas of the analyte and internal standard in Set B to those in Set A.

  • The internal standard-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.

  • Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized MF across the different matrix sources should not be greater than 15%.

Stability

Objective: To evaluate the stability of olanzapine and the internal standard in the biological matrix under different storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples at low and high concentrations after at least three freeze-thaw cycles. In one study, olanzapine was found to be stable for five freeze-thaw cycles.[5]

  • Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time. For instance, olanzapine in patient serum samples was found to be stable for at least seven hours on the laboratory bench.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time from sample collection to analysis. Olanzapine has been shown to be stable in serum for at least 270 days at -80°C.[5]

  • Post-Preparative Stability: Evaluate the stability of the processed samples (e.g., in the autosampler) for the expected duration of the analytical run.

  • Stock Solution Stability: The stability of stock solutions of olanzapine and the internal standard should be evaluated at room temperature and under refrigeration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Validation Workflow and the Role of the Internal Standard

To better illustrate the processes involved, the following diagrams were created using the DOT language.

G Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (FDA/ICH Guidelines) cluster_2 Sample Analysis Method_Optimization Optimization of Sample Preparation & Chromatography Specificity Specificity & Selectivity Method_Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Matrix_Effect->Stability LLOQ Lower Limit of Quantification (LLOQ) Stability->LLOQ Sample_Analysis Analysis of Study Samples LLOQ->Sample_Analysis

Caption: Bioanalytical method validation workflow.

G Role of this compound as an Internal Standard Sample Biological Sample (Olanzapine + Matrix) Spiking Spike with This compound (IS) Sample->Spiking Extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Ratio Calculate Peak Area Ratio (Olanzapine / this compound) Analysis->Ratio Quantification Quantify Olanzapine Concentration Ratio->Quantification Variability Variability Sources: - Extraction Inefficiency - Matrix Effects - Injection Volume Variation Variability->Extraction Variability->Analysis

Caption: Correcting for variability with an internal standard.

Conclusion

The data presented in this guide demonstrates that this compound is a highly suitable internal standard for the quantification of olanzapine in biological matrices, consistent with FDA and ICH recommendations for the use of stable isotope-labeled internal standards. Its performance in terms of linearity, accuracy, and precision is excellent and generally superior to that of structural analog alternatives. While alternatives like irbesartan and venlafaxine have been successfully validated and can be used, they may be more susceptible to differential matrix effects and extraction variability, requiring more rigorous validation to ensure data reliability. The choice of internal standard should always be justified and thoroughly validated to meet regulatory expectations and ensure the integrity of bioanalytical data.

References

Cross-validation of analytical methods using Olanzapine-d3 across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Analytical Methodologies

The accurate and precise quantification of therapeutic drugs and their metabolites in biological matrices is a cornerstone of pharmaceutical development and clinical research. When bioanalytical methods are employed across multiple laboratories, ensuring the comparability and reliability of the data generated is paramount. This guide provides a comprehensive overview of the cross-validation of analytical methods for Olanzapine, using its deuterated internal standard, Olanzapine-d3.

Cross-validation is the process of comparing the results from two or more bioanalytical methods to determine if they are equivalent. This is crucial when data from different laboratories, or from different methods within the same study, will be combined or compared. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide guidelines on when and how to perform such cross-validations to ensure data integrity for regulatory submissions.

This guide will delve into a simulated cross-laboratory comparison of two distinct bioanalytical methods for the quantification of Olanzapine in human plasma using this compound. By presenting detailed experimental protocols and performance data in a comparative format, this document aims to provide a practical framework for researchers and scientists involved in the transfer and validation of bioanalytical methods.

The Cross-Validation Workflow

A systematic approach is essential for the successful cross-validation of an analytical method between laboratories. The following workflow outlines the key stages involved, from initial planning to the final comparison of results. This process ensures that any potential discrepancies between the methods are identified and addressed, leading to harmonized and reliable data across different sites.

A Planning & Protocol Development B Selection of Validation Samples (QCs and Incurred Samples) A->B C Analysis at Originating Laboratory (Lab A) B->C D Shipment of Samples & Protocol to Receiving Laboratory (Lab B) B->D F Data Comparison & Statistical Analysis C->F E Analysis at Receiving Laboratory (Lab B) D->E E->F G Acceptance Criteria Assessment F->G H Investigation of Discrepancies (if any) G->H Criteria Not Met I Cross-Validation Report G->I Criteria Met H->F

A generalized workflow for the cross-validation of a bioanalytical method between two laboratories.

Experimental Protocols: A Side-by-Side Comparison

To illustrate the nuances of inter-laboratory comparison, we present the experimental protocols from two distinct, validated UPLC-MS/MS methods for the quantification of Olanzapine in human plasma, designated here as Laboratory A and Laboratory B. This compound is utilized as the internal standard in both methodologies.

ParameterLaboratory A ProtocolLaboratory B Protocol
Sample Preparation Protein precipitation using acetonitrile.Protein precipitation using acidic acetonitrile.
Chromatography System Waters Acquity UPLCWaters Acquity UPLC with Empower 2 software
Analytical Column Waters XBridge C18Acquity UPLC BEH C18 (100-mm, 2.1-mm, 1.7-µm)
Mobile Phase Gradient elution with undisclosed composition.Gradient elution with 0.1% trifluoroacetic acid (TFA) and acetonitrile.
Flow Rate Not specified.0.36 mL/min
Mass Spectrometer Tandem Mass SpectrometerWaters Acquity with a photodiode array detector (PDA)
Ionization Mode Positive Electrospray Ionization (ESI+)Not applicable (PDA detection)
MRM Transitions Olanzapine: m/z 313.2 → 256.1this compound: m/z 316.2 → 256.1Not applicable (Detection at 254 nm)

Performance Data: A Quantitative Comparison

The following tables summarize the key validation parameters for the analytical methods employed by Laboratory A and Laboratory B. These quantitative metrics are essential for assessing the performance and comparability of the two methods.

Table 1: Linearity and Sensitivity

ParameterLaboratory ALaboratory B
Linear Range 0.1 - 20 ng/mL10 - 50 µg/mL
Correlation Coefficient (r²) > 0.99> 0.999
Lower Limit of Quantification (LLOQ) 0.1 ng/mLNot Specified

Table 2: Accuracy and Precision

LaboratoryQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Laboratory A Not Specified< 10%< 10%Within ±10%
Laboratory B Not Specified< 1.5%< 1.5%98.2% - 100.9%

Table 3: Recovery

ParameterLaboratory ALaboratory B
Extraction Recovery Not Specified98.2% - 100.9%

Discussion of Comparative Data

The presented data, while sourced from separate single-laboratory validation studies, provides a valuable framework for a hypothetical cross-validation exercise.

  • Methodology Differences: A key difference lies in the detection method, with Laboratory A employing a highly specific tandem mass spectrometry (MS/MS) approach, while Laboratory B utilizes a photodiode array (PDA) detector.[1] This fundamental difference would necessitate a thorough cross-validation to ensure that the less selective PDA method does not suffer from interferences present in the biological matrix that could affect the quantification of Olanzapine.

  • Sensitivity: Laboratory A's method demonstrates significantly higher sensitivity, with a lower limit of quantification (LLOQ) of 0.1 ng/mL, compared to the linear range of Laboratory B which starts at 10 µg/mL.[1][2] For clinical studies where low concentrations of Olanzapine are expected, the method used by Laboratory A would be more suitable.

  • Precision and Accuracy: Both laboratories report excellent precision and accuracy within their respective validation ranges.[1][2] Laboratory B shows exceptionally low relative standard deviation (%RSD) values, indicating high reproducibility.[1]

In a real-world cross-validation scenario, a set of quality control (QC) samples and incurred samples would be analyzed by both laboratories. The results would then be statistically compared. According to regulatory guidelines, the mean accuracy at each concentration level should typically be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0% for chromatographic assays.

Conclusion

The cross-validation of bioanalytical methods is a critical step in ensuring the consistency and reliability of data generated across different laboratories. This guide has provided a simulated comparison of two distinct analytical methods for the quantification of Olanzapine using this compound. The side-by-side presentation of experimental protocols and performance data highlights the key parameters that must be considered during a method transfer and cross-validation process. By adhering to a structured workflow and predefined acceptance criteria, researchers can confidently harmonize their analytical procedures and ensure the integrity of their study data.

References

Olanzapine-d3 Stability: A Comparative Analysis in Plasma Versus Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and bioanalysis, understanding the stability of an analyte in different biological matrices is paramount for generating reliable pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparative analysis of the stability of Olanzapine-d3 in plasma versus whole blood, supported by experimental data and detailed methodologies.

Executive Summary

Experimental evidence strongly indicates that this compound, a deuterated analog of the atypical antipsychotic olanzapine, exhibits significantly greater stability in plasma than in whole blood.[1][2] Olanzapine is notably unstable in whole blood under most common storage conditions, showing rapid degradation.[1][3][4] In contrast, when stored as plasma, particularly with EDTA as an anticoagulant, olanzapine demonstrates acceptable stability for routine bioanalytical workflows.[1] The addition of a stabilizing agent, such as ascorbic acid, has been shown to moderately improve the stability of olanzapine in whole blood.[1] Therefore, for accurate quantification of this compound, plasma is the recommended matrix for sample collection and storage.[1]

Data Presentation: Stability Comparison

The following table summarizes the stability of olanzapine under various storage conditions in plasma and whole blood, as derived from multiple studies. While specific data for this compound is limited, the stability characteristics are expected to be comparable to the non-deuterated form.

MatrixStorage TemperatureDurationStability AssessmentReference
Plasma (EDTA) Ambient TemperatureAt least 3 daysStable[1]
2-8°CAt least 2 weeksStable[1]
-20°CAt least 1 yearStable[1]
-20°CMinimum 90 daysStable[5]
Serum Ambient TemperatureUnstable after 5 daysSignificant degradation observed[1]
4-8°CStable for >48h, <1 weekIn darkness, stable for at least 14 days[6]
-20°CUnstable after 9 months-[1]
Whole Blood Ambient TemperatureUnstableSignificant degradation[1][2]
4°CUnstableAlmost 100% loss observed[3][4]
-20°CUnstableAlmost 100% loss observed[3][4]
-60°CUnstableAlmost 100% loss observed[3][4]
-70°C (with ascorbic acid)At least 1 weekStable through two freeze-thaw cycles

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used to assess the stability of olanzapine in biological matrices.

Sample Preparation and Extraction for LC-MS/MS Analysis

A common method for the extraction of olanzapine from plasma or whole blood is protein precipitation.

  • Sample Aliquoting: Take a precise aliquot (e.g., 100 µL) of the plasma or whole blood sample.

  • Internal Standard Addition: Add an internal standard solution (e.g., this compound) to each sample to correct for matrix effects and variability during sample processing.

  • Protein Precipitation: Add a precipitating agent, such as acetonitrile containing 0.1% formic acid, to the sample. This denatures the proteins, causing them to precipitate out of the solution.

  • Vortexing and Centrifugation: Vortex the samples to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest and the internal standard.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The quantification of this compound is typically performed using a validated LC-MS/MS method.

  • Chromatographic Separation: An ultra-high-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column) is used to separate this compound from other endogenous components in the sample extract. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for both this compound and its corresponding internal standard in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the stability assessment of this compound and the logical relationship for selecting the appropriate biological matrix.

experimental_workflow cluster_preparation Sample Preparation cluster_storage Stability Testing cluster_analysis Analysis start Obtain Plasma and Whole Blood Samples spike Spike with This compound start->spike aliquot Aliquot for Different Storage Conditions spike->aliquot storage Store at Varied Temperatures and Durations aliquot->storage extraction Sample Extraction (Protein Precipitation) storage->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Interpretation and Stability Assessment lcms->data

Experimental workflow for this compound stability assessment.

matrix_selection_logic start Need for this compound Bioanalysis matrix_choice Select Biological Matrix start->matrix_choice whole_blood Whole Blood matrix_choice->whole_blood plasma Plasma (EDTA) matrix_choice->plasma stability_wb Is this compound Stable? whole_blood->stability_wb stability_p Is this compound Stable? plasma->stability_p unstable High Degradation Inaccurate Results stability_wb->unstable No stable Minimal Degradation Reliable Results stability_wb->stable Yes (with stabilizer) stability_p->stable Yes recommendation Recommended Matrix stable->recommendation

References

A Comparative Guide to Internal Standards for Olanzapine Quantification by LC-MS/MS: Focus on Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of internal standards used in the quantification of Olanzapine via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The focus is on the performance of the deuterated analog, Olanzapine-d3, benchmarked against other commonly used internal standards, Quetiapine and Irbesartan. The selection of an appropriate internal standard is critical for achieving accurate and reproducible results in bioanalytical methods. This document summarizes key performance metrics such as linearity and sensitivity from various studies to aid researchers in selecting the most suitable internal standard for their specific application.

Performance Comparison of Internal Standards

The ideal internal standard should have physicochemical properties similar to the analyte of interest and should not be present in the biological matrix being analyzed. A deuterated analog of the analyte, such as this compound, is often considered the gold standard as it co-elutes with the analyte and behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. Other structurally similar compounds, like Quetiapine and Irbesartan, have also been successfully employed as internal standards.

The following table summarizes the linearity and sensitivity data from various LC-MS/MS methods for Olanzapine quantification, categorized by the internal standard used.

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Limit of Quantification (LOQ) (ng/mL)Limit of Detection (LOD) (ng/mL)Matrix
This compound 0.1 - 20Not Specified0.1Not SpecifiedHuman Plasma
This compound 5 - 500 nM (approx. 1.56 - 156.5 ng/mL)≥0.9990.5 nM (approx. 0.16 ng/mL)Not SpecifiedSerum
Olanzapine-d8 0.05 - 10Not SpecifiedNot SpecifiedNot SpecifiedHuman Body Fluids
Quetiapine 0.10 - 40.0>0.990.100.012Human Plasma[1]
Irbesartan 2 - 300>0.999320.7Human Plasma[2][3][4]
Dibenzepine 0.005 - 0.50 mg/kg (equivalent to 5 - 500 ng/g)Not Specified0.005 mg/kg (equivalent to 5 ng/g)Not SpecifiedWhole Blood[5]
Clozapine 1 - 1000.9991Not SpecifiedPlasma

Experimental Workflows and Protocols

The general workflow for the assessment of linearity and sensitivity of an LC-MS/MS method for Olanzapine involves several key steps, from sample preparation to data analysis. The choice of internal standard can influence the specifics of the protocol, particularly in terms of sample extraction and chromatographic conditions.

G Experimental Workflow for Olanzapine LC-MS/MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Assessment Matrix Biological Matrix (Plasma, Serum, etc.) Spike_IS Spike with Internal Standard (e.g., this compound) Matrix->Spike_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Spike_IS->Extraction Chromatography Liquid Chromatography Separation Extraction->Chromatography Mass_Spec Tandem Mass Spectrometry Detection (MRM) Chromatography->Mass_Spec Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) Mass_Spec->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Linearity_Assessment Linearity Assessment (r²) Calibration_Curve->Linearity_Assessment Sensitivity_Assessment Sensitivity Assessment (LOD, LOQ) Calibration_Curve->Sensitivity_Assessment Final_Report Final Report Linearity_Assessment->Final_Report Sensitivity_Assessment->Final_Report

Caption: A generalized workflow for the linearity and sensitivity assessment of Olanzapine in biological matrices using LC-MS/MS with an internal standard.

Detailed Experimental Protocols

Below are summaries of experimental protocols from published methods, categorized by the internal standard used. These protocols provide a basis for understanding the conditions under which the performance data in the comparison table were generated.

Method Using this compound as Internal Standard
  • Sample Preparation: Protein precipitation is a common method. For instance, 100 µL of serum is mixed with 25 µL of this compound internal standard solution and 300 µL of acidic acetonitrile. The mixture is then filtered to remove precipitated proteins and endogenous phospholipids.[6]

  • Liquid Chromatography:

    • Column: A high-strength silica T3 (HSST3) column (2.1 x 100 mm, 1.8 µm) is often used.[6]

    • Mobile Phase: A gradient elution with a mixture of acidic water and methanol is employed.[6]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[6]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+) is used.

    • Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

    • Transitions: The monitored transitions are m/z 313.1 > 256.1 and 313.1 > 198.0 for Olanzapine, and m/z 316.1 > 256.1 for this compound.[6]

Method Using Quetiapine as Internal Standard
  • Sample Preparation: Solid Phase Extraction (SPE) is a frequently used technique. 200 µL of plasma is processed using Waters Oasis HLB cartridges.[1]

  • Liquid Chromatography:

    • Column: An ACE 5C18-300 column (100 mm × 4.6 mm, 5 µm) can be used.[1]

    • Mobile Phase: Isocratic elution is performed.[1]

    • Run Time: A short run time of 3.5 minutes is achievable.[1]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).[1]

    • Mode: Multiple Reaction Monitoring (MRM).[1]

    • Transitions: The transitions monitored are m/z 313/256 for Olanzapine and m/z 384/253 for Quetiapine.[1]

Method Using Irbesartan as Internal Standard
  • Sample Preparation: A liquid-liquid extraction (LLE) procedure can be employed using a mixture of diethyl ether and diisopropyl ether.[2]

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 250 × 2.0 mm, 5 µm or 150 x 4.6 mm, 5 µm) is utilized.[2][3][4]

    • Mobile Phase: A mixture of deionized water (with 0.1% trifluoroacetic acid) and acetonitrile (e.g., 20:80, v/v) is used as the mobile phase.[2]

    • Flow Rate: A flow rate of 1 mL/min is common.[2][3]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+).[3][4]

    • Mode: Selective Ion Monitoring (SIM).[4]

    • Ions Monitored: The ions monitored are m/z 313.1 for Olanzapine and m/z 429.4 for Irbesartan.[2]

Conclusion

Based on the compiled data, this compound demonstrates excellent sensitivity, with LOQs reported as low as 0.1 ng/mL in human plasma and 0.16 ng/mL in serum. The use of a deuterated internal standard like this compound or Olanzapine-d8 is generally preferred in LC-MS/MS analysis due to the close similarity in chemical and physical properties to the analyte, which allows for more accurate correction of matrix effects and variability in instrument response.

Alternative internal standards such as Quetiapine and Irbesartan also enable the development of sensitive and linear methods for Olanzapine quantification. The choice of internal standard may be influenced by factors such as cost, availability, and the specific requirements of the assay. For instance, the method using Quetiapine as an internal standard also shows a low LOQ of 0.10 ng/mL.[1] The method with Irbesartan provided a slightly higher LOQ of 2 ng/mL.[2][3][4]

Ultimately, the selection of an internal standard should be based on a thorough method validation that assesses its performance in the specific biological matrix of interest. While this compound represents the ideal choice for minimizing analytical variability, Quetiapine and other structurally similar compounds can also serve as suitable alternatives, provided that the method is rigorously validated.

References

Olanzapine vs. Olanzapine-d3: An In Vitro Receptor Binding Affinity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro receptor binding affinities of olanzapine and its deuterated analog, olanzapine-d3. While direct comparative binding studies are not extensively published, this document summarizes the well-established binding profile of olanzapine. This compound, a stable isotope-labeled version of olanzapine, is primarily utilized as an internal standard in analytical and pharmacokinetic studies. It is widely accepted in the scientific community that deuterium substitution does not alter the pharmacological activity, including receptor binding affinity. Therefore, the receptor binding profile of this compound is considered to be identical to that of olanzapine.

Comparative Analysis of Receptor Binding Affinity

Olanzapine is an atypical antipsychotic agent that exhibits a broad and complex pharmacological profile, characterized by high affinity for a variety of neurotransmitter receptors.[1] This multi-receptor interaction is believed to be fundamental to its therapeutic efficacy and side-effect profile.[2] The binding affinities of olanzapine for key dopamine, serotonin, muscarinic, adrenergic, and histamine receptors are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeOlanzapine Ki (nM)This compound Ki (nM)
Dopamine Receptors
D121.4 - 31Presumed to be identical to Olanzapine
D211 - 31Presumed to be identical to Olanzapine
D312 - 49Presumed to be identical to Olanzapine
D49 - 27Presumed to be identical to Olanzapine
Serotonin Receptors
5-HT2A4 - 13Presumed to be identical to Olanzapine
5-HT2C11 - 13Presumed to be identical to Olanzapine
5-HT357 - 110Presumed to be identical to Olanzapine
5-HT65 - 10Presumed to be identical to Olanzapine
Muscarinic Receptors
M11.9 - 2.6Presumed to be identical to Olanzapine
M218Presumed to be identical to Olanzapine
M325Presumed to be identical to Olanzapine
M410Presumed to be identical to Olanzapine
M56.1Presumed to be identical to Olanzapine
Adrenergic Receptors
α17 - 19Presumed to be identical to Olanzapine
α214 - 230Presumed to be identical to Olanzapine
Histamine Receptors
H12 - 7Presumed to be identical to Olanzapine

Experimental Protocols

The determination of in vitro receptor binding affinities is typically conducted using radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., olanzapine) for the dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]-Spiperone.

  • Test Compound: Olanzapine or this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., haloperidol or unlabeled spiperone).

  • Assay Buffer: Typically a Tris-HCl buffer at physiological pH (e.g., 7.4) containing various ions to mimic physiological conditions.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: The cell membranes expressing the D2 receptors are prepared by homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is performed in microtiter plates. For each concentration of the test compound, the following are added in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.

    • Test Compound Binding: Receptor membranes, radioligand, and the test compound at various concentrations.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway

Olanzapine's therapeutic effects in schizophrenia are largely attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The diagram below illustrates a simplified signaling pathway for the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) that inhibits the production of cyclic AMP (cAMP).

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Binding Olanzapine Olanzapine Olanzapine->D2R Antagonist Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Altered Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Dopamine D2 Receptor Signaling Pathway

References

A Comparative Analysis of Olanzapine-d3 as an Internal Standard: Inter-day and Intra-day Precision and Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalytical method development for the quantification of olanzapine, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of the results. This guide provides a comparative analysis of Olanzapine-d3, a deuterated analog of olanzapine, against other commonly used internal standards. The focus is on inter-day and intra-day precision and accuracy, supported by experimental data from various studies.

Performance of this compound: A Benchmark for Precision and Accuracy

Stable isotope-labeled internal standards, such as this compound and Olanzapine-d8, are widely regarded as the gold standard in quantitative bioanalysis using mass spectrometry.[1] Their co-elution with the analyte and similar ionization characteristics effectively compensate for variations in sample preparation and matrix effects, leading to superior linearity, precision, and accuracy.[1]

One study utilizing this compound as an internal standard for the analysis of olanzapine in serum reported within-assay and between-assay inaccuracies of 2.6-11.9% with a coefficient of variation (CV) of ≤4.8%.[2] Another study quantifying olanzapine and its metabolites in whole blood and urine using Olanzapine-d8 demonstrated accuracy values between 83.9–114% and precision values not exceeding 14.1% for both intraday and interday measurements.[3]

Table 1: Inter-day and Intra-day Precision and Accuracy of this compound

Internal StandardMatrixAnalyte ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference
This compoundSerum5-500 nM≤4.8≤4.82.6 to 11.92.6 to 11.9[2]
Olanzapine-d8Blood0.05-10 ng/mL≤14.1≤14.1-16.1 to 14-16.1 to 14[3]
Olanzapine-d8Urine0.05-10 ng/mL≤14.1≤14.1-24.4 to 18-24.4 to 18[3]

Alternative Internal Standards: A Comparative Overview

While deuterated standards are preferred, structural analogs are also employed as internal standards for olanzapine quantification. These include other antipsychotic drugs or compounds with similar chemical properties. Studies have shown that while these alternatives can yield acceptable results, they may not always match the performance of isotopically labeled standards.[1]

Table 2: Comparison of Inter-day and Intra-day Precision and Accuracy with Alternative Internal Standards

Internal StandardMatrixAnalyte ConcentrationIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% Bias)Inter-day Accuracy (% Bias)Reference
VenlafaxineHuman Plasma1-20 ng/mL< 11.60< 11.60< 1.66< 1.66[4]
ClozapineRabbit Plasma5-1000 ng/mL----[5]
DibenzepineWhole Blood0.01-0.50 mg/kg< 11< 11-15 to 15-15 to 15[6]
QuetiapineHuman Plasma1-40 µg/mL1.90 to 12.631.70 to 12.11-12.99 to 15.29-7.79 to 7.78[7]
IrbesartanPharmaceutical Formulations5, 50, 200 ng/mL≤ 7.55≤ 7.554.95 to 7.594.95 to 7.59[8]

Experimental Methodologies

The precision and accuracy of an analytical method are intrinsically linked to the experimental protocol. The following sections outline typical methodologies used in the quantification of olanzapine.

Sample Preparation

A crucial step in bioanalysis is the extraction of the analyte from the biological matrix. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent, such as methanol or acetonitrile, is added to the sample to denature and remove proteins.[1]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. For instance, olanzapine can be extracted from plasma using methyl tert-butyl ether.[4]

  • Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to isolate the analyte from the sample matrix, providing cleaner extracts compared to PPT and LLE.[7]

Chromatographic and Mass Spectrometric Analysis

The extracted samples are typically analyzed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Liquid Chromatography (LC): Separation is commonly achieved on a C18 reversed-phase column with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[4][7]

  • Mass Spectrometry (MS): Detection is performed using a mass spectrometer, often a triple quadrupole, operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both olanzapine and the internal standard.[4]

Visualizing the Workflow and Comparative Logic

To better understand the experimental process and the rationale behind comparing precision data, the following diagrams are provided.

Bioanalytical Workflow for Olanzapine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with Internal Standard (this compound) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Curve Quantify using Calibration Curve Ratio->Curve

Caption: A typical bioanalytical workflow for olanzapine quantification.

Comparison of Inter-day and Intra-day Precision Run1 Analytical Run 1 Run2 Analytical Run 2 Run3 Analytical Run 3 Comparison Comparison of %CV Run3->Comparison Day1 Day 1 (Multiple Runs) Day2 Day 2 (Multiple Runs) Day1->Comparison Day3 Day 3 (Multiple Runs)

Caption: Logical comparison of inter-day and intra-day precision.

References

The Gold Standard for Olanzapine Analysis: A Comparative Guide to Robustness Testing with Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. In the quantitative analysis of the atypical antipsychotic drug Olanzapine, the choice of an appropriate internal standard is critical for achieving robust and reproducible results. This guide provides an objective comparison of analytical methods employing the deuterated internal standard, Olanzapine-d3, against other common alternatives, supported by experimental data from published studies.

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely considered the gold standard in bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This is because its physicochemical properties are nearly identical to the analyte, Olanzapine, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in the analytical process.

This guide will delve into the robustness of analytical methods for Olanzapine, comparing the performance of this compound with other internal standards like Quetiapine, Irbesartan, and Dibenzepine. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a key indicator of its reliability in routine use.

Comparative Analysis of Method Performance

The following tables summarize key performance parameters from various validated analytical methods for Olanzapine, highlighting the impact of the chosen internal standard on the method's accuracy and precision.

Table 1: Performance of LC-MS/MS Methods for Olanzapine with Different Internal Standards

Internal StandardAnalyte Concentration RangeAccuracy (%)Precision (%RSD)Key FindingsReference
This compound 0.1 - 20 ng/mLWithin 10%Within 10%Robust and reproducible method successfully applied to a bioequivalence study.[2]
Olanzapine-d8 0.05 - 10 ng/mL83.9 - 114%≤ 14.1%Reliable for quantification in various biological fluids.[3]
Quetiapine 0.10 - 40.0 ng/mL>90% Recovery<5.0%Selective and sensitive assay for determination in human plasma.[4]
Irbesartan 2 - 300 ng/mL92.41 - 104.95%≤ 7.55%A simple and inexpensive method for pharmaceutical preparations.[5]
Dibenzepine 0.005 - 0.50 mg/kg85 - 115%< 11%Sensitive and reproducible for quantification in whole blood.[6]

Table 2: Robustness Testing of HPLC/UPLC Methods for Olanzapine

MethodRobustness Parameters VariedObserved DeviationConclusionReference
RP-HPLC Flow rate (±0.2 ml/min)Not significantThe method is robust for changes in flow rate.[7]
RP-HPLC Flow rate, Mobile phase ratio, TemperatureNot specified quantitatively, but method deemed robustThe developed method was found to be robust.[8]
UPLC Not explicitly detailedNot specifiedThe method is described as precise, accurate, linear, and robust.[9]
RP-HPLC Flow rate (±0.2 ml/min), Organic content in mobile phase (±10%)Not specified quantitatively, but method deemed robustThe method remained unaffected by small variations.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. The following sections outline the typical experimental protocols for the analysis of Olanzapine using different techniques and internal standards.

LC-MS/MS Method with this compound Internal Standard

This method is a common approach for the bioanalysis of Olanzapine in human plasma.

  • Sample Preparation:

    • To a 100 µL aliquot of serum, 25 µL of this compound internal standard solution is added.

    • Protein precipitation is performed by adding 300 µL of acidic acetonitrile.

    • Endogenous phospholipids are removed by filtration through a 96-well filtration plate.[11][12]

  • Chromatographic Conditions:

    • Column: HSS T3 (2.1×100mm, 1.8µm)[11]

    • Mobile Phase: Gradient elution with acidic water and methanol.[11]

    • Flow Rate: 0.5 mL/min[11]

    • Run Time: 1.5 min[11]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Transitions:

      • Olanzapine: m/z 313.1 > 256.1 and 313.1 > 198.0[11]

      • This compound: m/z 316.1 > 256.1[11]

HPLC Method (without Internal Standard)

This protocol is typical for the analysis of Olanzapine in pharmaceutical dosage forms.

  • Sample Preparation:

    • A known quantity of the Olanzapine formulation is dissolved in a suitable diluent to achieve a target concentration.

  • Chromatographic Conditions:

    • Column: BDS Hypersil C18 (150 mm × 4.6 mm, 5µm)[7]

    • Mobile Phase: 0.01M Tetra butyl ammonium hydrogen sulphate: Methanol (60:40 v/v)[7]

    • Flow Rate: 1.0 ml/min[7]

    • Detection: UV at 228 nm[7]

    • Run Time: 10.0 min[7]

Robustness Testing Workflow

The robustness of an analytical method is determined by its ability to withstand small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

G Robustness Testing Workflow for Analytical Methods cluster_0 Method Definition cluster_1 Parameter Variation cluster_2 Data Analysis and Evaluation cluster_3 Conclusion start Define Standard Analytical Method param1 Vary Flow Rate (e.g., ±10%) start->param1 param2 Vary Mobile Phase Composition (e.g., ±5%) start->param2 param3 Vary Column Temperature (e.g., ±5°C) start->param3 param4 Other Parameters (e.g., pH, Wavelength) start->param4 analyze Analyze Samples with Varied Parameters param1->analyze param2->analyze param3->analyze param4->analyze evaluate Evaluate Impact on: - Peak Area/Height - Retention Time - Resolution - Tailing Factor analyze->evaluate compare Compare Results to Original Method evaluate->compare end Determine Method Robustness compare->end

Caption: A flowchart illustrating the systematic process of robustness testing for an analytical method.

Conclusion

The available data strongly supports the use of a stable isotope-labeled internal standard, particularly this compound, for achieving the highest level of robustness in the bioanalysis of Olanzapine. Its ability to mimic the analyte's behavior throughout the analytical process minimizes the impact of unavoidable variations, leading to more accurate and reliable data. While other internal standards can be employed effectively, especially in less complex matrices or for pharmaceutical formulation analysis, they may not offer the same degree of compensation for matrix effects and other sources of variability inherent in bioanalytical methods. The selection of an appropriate internal standard should, therefore, be a critical consideration in method development and validation, with this compound representing the benchmark for robust and reliable quantification of Olanzapine in biological matrices.

References

Comparative pharmacokinetics of olanzapine when co-administered with Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available, direct comparative experimental data on the pharmacokinetics of olanzapine when co-administered with olanzapine-d3 is limited. This guide provides a comprehensive overview of the established pharmacokinetics of olanzapine based on existing literature and presents a theoretical comparison to its deuterated analog, this compound, based on the principles of the kinetic isotope effect.

Introduction to Olanzapine and the Role of Deuteration

Olanzapine is a widely used second-generation atypical antipsychotic medication for the treatment of schizophrenia and bipolar disorder.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A2, and through direct glucuronidation.[2][3] This metabolism can lead to variability in drug exposure among individuals.

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a molecule's pharmacokinetic profile. This modification can slow the rate of metabolism at the site of deuteration, a phenomenon known as the "deuterium kinetic isotope effect." This can potentially lead to increased drug exposure, a longer half-life, and a more consistent pharmacokinetic profile.

Pharmacokinetics of Olanzapine

Olanzapine is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 5 to 8 hours.[4] It undergoes extensive first-pass metabolism, resulting in an oral bioavailability of about 60%.[5] The drug is highly bound to plasma proteins (approximately 93%) and has a large volume of distribution (around 1000 L).[2][6] The elimination half-life of olanzapine ranges from 21 to 54 hours.[2]

Table 1: Summary of Olanzapine Pharmacokinetic Parameters
ParameterValueReference
Bioavailability (oral) ~60%[5]
Time to Peak Plasma Concentration (Tmax) 5 - 8 hours[4]
Volume of Distribution (Vd) ~1000 L[2][6]
Plasma Protein Binding ~93%[2][7]
Elimination Half-life (t1/2) 21 - 54 hours[2]
Metabolism Primarily hepatic via CYP1A2 and direct glucuronidation[2][3]
Primary Excretion ~57% in urine (as metabolites), ~30% in feces[2][7]

Theoretical

Table 2: Theoretical Comparison of Pharmacokinetic Parameters
ParameterOlanzapineThis compound (Theoretical)Rationale for Difference
Metabolism Rate StandardPotentially SlowerDeuterium-carbon bonds are stronger than hydrogen-carbon bonds, slowing CYP-mediated metabolism (Kinetic Isotope Effect).
Bioavailability (oral) ~60%Potentially HigherReduced first-pass metabolism could lead to greater systemic exposure after oral administration.
Elimination Half-life (t1/2) 21 - 54 hoursPotentially LongerA slower rate of metabolism would lead to a slower rate of elimination and thus a longer half-life.
Peak Plasma Concentration (Cmax) VariablePotentially Higher and/or delayed TmaxSlower metabolism could lead to higher peak concentrations. The time to reach the peak might be similar or slightly delayed depending on the absorption rate.
Area Under the Curve (AUC) StandardPotentially HigherSlower clearance would result in a greater overall drug exposure over time.

Experimental Protocols

A typical clinical study to compare the pharmacokinetics of olanzapine and this compound would likely follow a randomized, crossover design in healthy volunteers. Below is a representative protocol based on bioequivalence studies for different olanzapine formulations.[8]

Protocol: Comparative Pharmacokinetic Study
  • Study Design: A single-dose, randomized, two-period, two-sequence crossover study.

  • Participants: A cohort of healthy, non-smoking male and female volunteers.

  • Procedure:

    • Subjects are randomly assigned to receive a single oral dose of either olanzapine or this compound in the first period.

    • A standardized meal or fasting conditions would be maintained to minimize variability in absorption.

    • Serial blood samples are collected at predefined time points before and up to several days after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours).

    • Following a washout period of sufficient duration (e.g., 3-4 weeks) to ensure complete elimination of the drug from the first period, subjects receive the alternate formulation in the second period.

    • The same blood sampling schedule is followed.

  • Bioanalysis: Plasma concentrations of both olanzapine and this compound (and their major metabolites) are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both formulations using non-compartmental methods: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf).

  • Statistical Analysis: The pharmacokinetic parameters are statistically compared to determine if there are significant differences between the two formulations.

Visualizing Metabolic Pathways and Experimental Workflows

Olanzapine Metabolic Pathway

Olanzapine Olanzapine N_Desmethylolanzapine 4'-N-desmethylolanzapine Olanzapine->N_Desmethylolanzapine CYP1A2 Hydroxymethylolanzapine 2-hydroxymethyl olanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 (minor) N_Oxide Olanzapine N-oxide Olanzapine->N_Oxide FMO3 N_Glucuronide 10-N-glucuronide Olanzapine->N_Glucuronide Direct Glucuronidation cluster_0 Period 1 cluster_1 Washout Period cluster_2 Period 2 (Crossover) cluster_3 Analysis Randomization Randomization Dosing_A Dosing: Olanzapine Randomization->Dosing_A Dosing_B Dosing: This compound Randomization->Dosing_B Sampling_1 Blood Sampling Dosing_A->Sampling_1 Dosing_B->Sampling_1 Washout Washout Sampling_1->Washout Bioanalysis LC-MS/MS Analysis Sampling_1->Bioanalysis Dosing_C Dosing: This compound Washout->Dosing_C Dosing_D Dosing: Olanzapine Washout->Dosing_D Sampling_2 Blood Sampling Dosing_C->Sampling_2 Dosing_D->Sampling_2 Sampling_2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats Statistical Comparison PK_Analysis->Stats

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Olanzapine-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a chemical compound extends beyond its use in experimentation. The proper disposal of research materials like Olanzapine-d3, a deuterated analog of the atypical antipsychotic medication Olanzapine, is a critical final step that ensures laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is a complex process governed by multiple federal and state regulations.[1] Key agencies in the United States include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] While Olanzapine is not currently listed as a federally controlled substance, institutional and local regulations may vary.

Deuterated drugs, while considered new chemical entities by the FDA for approval purposes, do not have distinct disposal guidelines separate from their non-deuterated counterparts.[4] Therefore, the disposal procedures for this compound should align with those for Olanzapine and other non-controlled pharmaceutical compounds.

Step-by-Step Disposal Protocol for this compound

Based on safety data sheets (SDS) and general pharmaceutical waste guidelines, the following step-by-step procedure should be followed for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Handling:

  • Before handling this compound for disposal, ensure appropriate PPE is worn, including gloves, lab coat, and eye protection.[5][6]

  • Avoid dust formation when handling solid forms of the compound.[5][7]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

2. Waste Segregation and Containerization:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Place waste this compound, including any contaminated materials like weighing paper or pipette tips, into a designated, properly labeled, and sealed waste container.

  • Containers should be secure and leak-proof.[1] For RCRA hazardous pharmaceutical waste, black containers are often used, while blue or white containers are used for non-RCRA pharmaceutical waste.[1]

3. Disposal Method:

  • Incineration: The recommended method for the disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][7] This method ensures the complete destruction of the compound.

  • Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to handle the final disposal of the material.[5][7] These services are equipped to manage pharmaceutical waste in compliance with all federal, state, and local regulations.[8]

  • Prohibited Disposal Methods:

    • Do not flush down the drain: Disposing of pharmaceuticals down the drain can lead to environmental contamination as wastewater treatment facilities may not effectively remove them.[9] The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2]

    • Do not dispose of in regular trash: Un-treated pharmaceutical waste should not be placed in the regular trash.[10][11]

4. Documentation:

  • Maintain accurate records of the disposed of this compound, including the quantity and date of disposal. This is a crucial aspect of laboratory good practice and may be required for regulatory compliance.

Quantitative Data Summary

For laboratory purposes, specific quantitative data for disposal is often determined by the scale of the waste. The primary consideration is ensuring the chosen disposal method can accommodate the volume and concentration of the waste material safely and effectively.

ParameterGuidelineSource
Primary Disposal Method Chemical Incineration[5][7]
Alternative Licensed Professional Waste Disposal Service[5][7]
Prohibited Actions Flushing down the drain, Disposal in regular trash[2][9][10][11]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a research setting.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Containerization cluster_2 Disposal Path cluster_3 Final Disposition cluster_4 Documentation cluster_5 Prohibited Actions A Identify this compound Waste B Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) A->B C Segregate from other waste streams B->C D Place in a labeled, sealed, and leak-proof container C->D E Contact Licensed Waste Disposal Service D->E P1 Do Not Flush Down Drain D->P1 P2 Do Not Dispose in Regular Trash D->P2 F Arrange for pickup and transport E->F G Incineration at a permitted facility F->G H Record disposal details (quantity, date) G->H

References

Personal protective equipment for handling Olanzapine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Olanzapine-d3, a potent pharmaceutical compound. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Handling Powder Tightly fitting safety goggles2 pairs of powder-free nitrile glovesDisposable, solid-resistant lab coat or coverallsFull-face respirator with P100 (or FFP3) cartridges
Preparing Solutions Tightly fitting safety goggles or face shield2 pairs of powder-free nitrile glovesChemical-resistant lab coatIn a certified chemical fume hood
General Laboratory Work Safety glasses with side shieldsPowder-free nitrile glovesStandard lab coatNot generally required if not handling open powder

Note: Always inspect gloves for tears or punctures before and during use. Change gloves frequently, especially if contamination is suspected.

II. Engineering Controls

Engineering controls are designed to isolate the handler from the hazardous material and are a critical component of safe handling.

  • Ventilation: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: For frequent or large-scale handling of potent compounds, consider the use of a glove box or other containment solutions to provide a physical barrier.

III. Operational Plans: Step-by-Step Guidance

The following protocols provide detailed methodologies for common laboratory procedures involving this compound.

This procedure outlines the safe weighing of this compound powder, a critical step where the risk of aerosolization is highest.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_cleanup Cleanup prep1 Don appropriate PPE prep2 Prepare work area in fume hood prep1->prep2 prep3 Decontaminate balance prep2->prep3 weigh1 Tare weigh paper/container prep3->weigh1 Proceed to weighing weigh2 Carefully transfer powder weigh1->weigh2 weigh3 Record weight weigh2->weigh3 weigh4 Close primary container weigh3->weigh4 clean1 Decontaminate spatula and surfaces weigh4->clean1 Proceed to cleanup clean2 Dispose of waste clean1->clean2 clean3 Remove PPE clean2->clean3

Caption: Workflow for Safely Weighing this compound Powder.

  • Preparation:

    • Don all required PPE as specified in the table above.

    • Prepare the work surface within a certified chemical fume hood by laying down absorbent, disposable bench paper.

    • Wipe down the analytical balance with 70% ethanol.

  • Weighing:

    • Place a pre-labeled receiving container or weigh paper on the balance and tare.

    • Using a dedicated, clean spatula, carefully transfer the desired amount of this compound powder to the container. Minimize the creation of dust.

    • Once the target weight is achieved, securely close the primary container of this compound.

  • Cleanup:

    • Carefully wipe the spatula with a damp cloth before removing it from the fume hood.

    • Decontaminate all surfaces in the fume hood that may have come into contact with the powder.

    • Dispose of all contaminated materials (weigh paper, gloves, bench paper) in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

This protocol details the steps for safely preparing a stock solution of this compound.

Solution_Preparation_Protocol cluster_prep Preparation cluster_dissolving Dissolving cluster_finalizing Finalizing Solution prep1 Don appropriate PPE prep2 Work in a chemical fume hood prep1->prep2 prep3 Pre-label volumetric flask prep2->prep3 dissolve1 Add weighed this compound to flask prep3->dissolve1 Proceed to dissolving dissolve2 Add a portion of solvent dissolve1->dissolve2 dissolve3 Gently swirl to dissolve dissolve2->dissolve3 final1 Add solvent to final volume dissolve3->final1 Proceed to finalizing final2 Cap and invert to mix final1->final2 final3 Transfer to labeled storage bottle final2->final3

Caption: Workflow for Preparing an this compound Stock Solution.

  • Preparation:

    • Ensure all necessary PPE is worn.

    • Perform all steps within a certified chemical fume hood.

    • Use a pre-labeled volumetric flask.

  • Dissolving the Compound:

    • Carefully add the weighed this compound powder to the volumetric flask.

    • Add a small amount of the desired solvent to the flask.

    • Gently swirl the flask to dissolve the powder completely. Sonication may be used if necessary.

  • Finalizing the Solution:

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clearly labeled and appropriate storage container.

IV. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed, and puncture-resistant container. Dispose of as hazardous pharmaceutical waste through a licensed waste disposal company. Incineration is the preferred method.
Contaminated Labware (gloves, pipette tips, etc.) Place in a designated, sealed hazardous waste bag or container. Dispose of as hazardous pharmaceutical waste.
Liquid Waste (solutions containing this compound) Collect in a clearly labeled, sealed, and chemically compatible waste container. Dispose of through a licensed hazardous waste disposal service. Do not pour down the drain.

Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before being washed for reuse. A common procedure involves rinsing with a suitable solvent to remove the compound, followed by washing with a laboratory detergent. The initial solvent rinse should be collected as hazardous waste.

V. Emergency Procedures: Spill and Exposure

Immediate and correct response to spills and exposures is critical.

Spill_Cleanup_Protocol cluster_initial_response Initial Response cluster_cleanup Cleanup cluster_disposal Disposal & Reporting resp1 Alert others and evacuate the immediate area resp2 Don appropriate PPE resp1->resp2 resp3 Restrict access to the spill area resp2->resp3 clean1 Cover spill with absorbent material resp3->clean1 Proceed to cleanup clean2 Carefully collect contaminated material clean1->clean2 clean3 Decontaminate the spill area clean2->clean3 disp1 Place all waste in a hazardous waste container clean3->disp1 Proceed to disposal disp2 Remove PPE and wash hands disp1->disp2 disp3 Report the spill to the lab supervisor disp2->disp3

Caption: Workflow for Responding to an this compound Spill.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or if you are not trained to handle it, evacuate the area and contact your institution's emergency response team.

  • Cleanup Procedure (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection.

    • For a powder spill, gently cover it with a damp paper towel to avoid raising dust.

    • For a liquid spill, cover it with an appropriate absorbent material.

    • Carefully collect all contaminated materials and place them in a sealed hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution, followed by a water rinse.

  • Post-Cleanup:

    • Dispose of all cleanup materials as hazardous waste.

    • Remove and dispose of contaminated PPE.

    • Thoroughly wash your hands and any exposed skin.

    • Document the spill and the cleanup procedure.

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for any questions or concerns.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。